Iron(2+);chloride;tetrahydrate
Description
Historical Trajectories in Iron(II) Chloride Tetrahydrate Scholarship
The scientific investigation of iron(II) chloride and its hydrates has a long history, with early studies focusing on its fundamental physical and chemical properties. One of the early investigations into its magnetic properties was conducted by T. Ishiwara in 1914. aip.org This was followed by further characterization work, such as the research by L. C. Jackson in 1924. aip.org
A pivotal moment in the structural understanding of FeCl₂·4H₂O came in 1972 with a neutron diffraction study that precisely determined the positions of the hydrogen atoms within the crystal lattice. csic.esresearchgate.netmdpi.com This study confirmed its monoclinic crystal structure, belonging to the space group P2₁/c. researchgate.netguidechem.com These foundational studies paved the way for more complex investigations into its properties. For instance, low-temperature magnetic susceptibility measurements later identified an antiferromagnetic-paramagnetic transition near 1.6°K, a key characteristic of the compound. aip.org Mössbauer effect studies further elucidated the hyperfine field at the iron nuclei and the alignment of the Fe²⁺ spins in its antiferromagnetic state. aip.org The historical synthesis of related organometallic compounds, such as ferrocene, also utilized iron(II) chloride tetrahydrate as a key precursor, highlighting its early importance in synthetic chemistry. magritek.com
Table 1: Crystallographic Data for Iron(II) Chloride Tetrahydrate.
Contemporary Significance and Emerging Research Frontiers
The relevance of iron(II) chloride tetrahydrate has expanded significantly in recent years, driven by its versatile chemical properties and its role in addressing modern industrial and environmental challenges. A major area of application is in water and wastewater treatment, where it functions as a coagulant and flocculant to remove impurities. heavenmaterials.commdpi.comguidechem.com Its ability to precipitate phosphates makes it valuable in mitigating eutrophication in water bodies. heavenmaterials.com
In the realm of chemical manufacturing, FeCl₂·4H₂O is widely employed as a reducing agent and a catalyst in various organic synthesis reactions. csic.eschemicalbook.comsigmaaldrich.com Recent research has demonstrated its utility in mediating the conversion of trifluoromethyl (CF₃) groups into esters, opening new pathways for synthesizing novel fluorine-containing compounds. acs.orgresearchgate.net It is also a precursor for creating advanced materials, including magnetic pigments and iron-based nanocomposites. mpbio.comchemicalbook.comamericanelements.com The synthesis of ferrocene, a foundational organometallic compound, continues to be a relevant application in academic and research settings. magritek.com
A significant emerging research frontier involves the recovery and utilization of FeCl₂·4H₂O from industrial waste streams, particularly from the "pickle liquor" generated during steel production. csic.esmdpi.comscispace.comresearchgate.net This not only provides a cost-effective source of the chemical but also addresses the environmental challenge of managing hazardous industrial waste. scispace.comresearchgate.net Furthermore, its role in Fenton chemistry, where it catalyzes the generation of highly reactive hydroxyl radicals, is being exploited for advanced oxidation processes in environmental remediation. pubcompare.ai The compound's magnetic properties continue to be a subject of investigation, with studies focusing on its antiferromagnetic nature. researchgate.netaps.org
Table 2: Physical Properties of Iron(II) Chloride Tetrahydrate.
Overarching Methodological Frameworks in FeCl₂·4H₂O Investigations
A diverse array of analytical techniques is employed to characterize iron(II) chloride tetrahydrate and understand its behavior. These methodological frameworks provide detailed insights into its structure, properties, and performance in various applications.
Diffraction and Microscopy Techniques: X-ray Diffraction (XRD) is fundamental for confirming the crystal structure and phase purity of synthesized or recovered FeCl₂·4H₂O. csic.esscispace.commdpi.com The Rietveld refinement method is often applied to XRD data to obtain precise lattice parameters. mdpi.comscispace.com For morphological analysis, Scanning Electron Microscopy (SEM) is used to investigate crystal shape and surface features, which can be crucial for understanding its reactivity and stability, especially in aged samples. csic.esscispace.commdpi.com
Spectroscopic Methods: Mössbauer spectroscopy is a powerful tool for probing the local chemical environment and magnetic state of the iron atoms, making it indispensable for studying its magnetic properties and confirming the Fe²⁺ oxidation state. csic.esaip.orgscispace.com Micro-Raman spectroscopy provides information about the vibrational modes of the molecule, allowing for the identification of the FeCl₂·4H₂O phase and the detection of other iron phases, such as akaganeite (β-FeOOH), that may form due to oxidation. csic.esmdpi.comscispace.com Photoluminescence and absorption spectroscopy are used to investigate its optical properties and electronic transitions. csic.esscispace.comscientific.net
Magnetic and Thermal Analysis: The antiferromagnetic properties of FeCl₂·4H₂O are investigated using magnetic susceptibility measurements, which can pinpoint the Néel temperature. aip.org Thermogravimetric analysis (TGA) can be used to study its thermal decomposition, including the temperatures at which it loses its water of crystallization. mdpi.com
Computational and Modeling Approaches: In recent studies, theoretical methods have been employed to complement experimental findings. Density Functional Theory (DFT) calculations have been used to explore the energetic favorability of different isomers and their interconversion pathways. researchgate.net Additionally, novel approaches like graph entropy measures and statistical modeling have been applied to analyze its complex crystalline structure from a mathematical chemistry perspective. plos.orgnih.gov
Table 3: Key Methodological Frameworks for the Investigation of FeCl₂·4H₂O.
Structure
2D Structure
Properties
Molecular Formula |
ClFeH8O4+ |
|---|---|
Molecular Weight |
163.36 g/mol |
IUPAC Name |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChI Key |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[Cl-].[Fe+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis Approaches for Crystalline Iron(II) Chloride Tetrahydrate
The formation of crystalline iron(II) chloride tetrahydrate can be achieved through several synthetic routes, each offering distinct advantages in terms of scalability, purity, and control over crystal morphology. These methods range from traditional solution-phase techniques to more advanced solid-state and electrochemical pathways.
Solution-phase synthesis is the most conventional and widely practiced method for producing iron(II) chloride tetrahydrate. The fundamental approach involves the reaction of metallic iron with hydrochloric acid. reddit.com To ensure the product is predominantly the iron(II) salt, an excess of iron is typically used to prevent the oxidation of Fe²⁺ to Fe³⁺. The purity of the iron precursor is crucial; high-purity iron, such as electrolytic iron, is often employed to minimize contaminants in the final product. chemicalbook.com
The reaction stoichiometry is a critical parameter that influences the reaction rate and product yield. While the balanced chemical equation is:
Fe(s) + 2HCl(aq) + 4H₂O(l) → FeCl₂·4H₂O(s) + H₂(g)
In practice, the concentration of hydrochloric acid and the reaction temperature are carefully controlled to manage the reaction kinetics and to prevent the formation of unwanted byproducts.
Once the reaction is complete, the resulting solution of ferrous chloride is filtered to remove any unreacted iron and other insoluble impurities. The crystallization of iron(II) chloride tetrahydrate is then induced by cooling the saturated solution. The rate of cooling can influence the size and quality of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals.
In industrial settings, such as in the treatment of steel pickling liquors, a similar process of evaporation and crystallization is employed to recover ferrous chloride tetrahydrate. nih.gov The process often involves heating the liquor to increase the concentration of ferrous chloride, followed by a controlled cooling phase to initiate crystallization. nih.gov The resulting crystals are then separated from the mother liquor via centrifugation.
A summary of typical solution-phase synthesis parameters is provided in the table below.
| Parameter | Condition | Rationale |
| Iron Source | High-purity iron filings or electrolytic iron | Minimizes metallic impurities in the final product. chemicalbook.com |
| Acid | Concentrated or dilute hydrochloric acid | Reactant for dissolving iron. |
| Stoichiometry | Excess metallic iron | Prevents oxidation of Fe(II) to Fe(III). |
| Temperature | Often elevated to increase reaction rate | Speeds up the dissolution of iron. |
| Crystallization | Cooling of a saturated solution | Induces precipitation of the tetrahydrate salt. |
| Atmosphere | Inert (e.g., nitrogen) | Minimizes oxidation of Fe(II) during synthesis and crystallization. chemicalbook.com |
Solid-state synthesis of iron(II) chloride tetrahydrate is less common than solution-phase methods. Primarily, solid-state reactions are employed in the dehydration of the tetrahydrate to form lower hydrates or the anhydrous form. For instance, heating iron(II) chloride tetrahydrate in a vacuum can yield the dihydrate and subsequently the anhydrous salt. google.com
Hydrothermal synthesis, a method that utilizes high-temperature and high-pressure water as a reaction medium, is not a standard procedure for the direct synthesis of iron(II) chloride tetrahydrate. Instead, iron(II) chloride tetrahydrate often serves as a precursor in hydrothermal reactions for the synthesis of other iron-containing materials, such as iron oxides and iron sulfides.
Precursor Design Strategies and Their Impact on Product Characteristics
The quality and characteristics of the final iron(II) chloride tetrahydrate product are intrinsically linked to the properties and handling of the precursor materials. Careful consideration of reactant purity, stoichiometry, and the control of the crystalline form are essential for obtaining a product with the desired specifications.
The purity of the starting materials directly impacts the purity of the synthesized iron(II) chloride tetrahydrate. The use of high-purity iron, such as electrolytic iron, is recommended to avoid the incorporation of other metallic impurities into the crystal lattice. chemicalbook.com The presence of such impurities can be detrimental to the performance of the iron(II) chloride tetrahydrate in subsequent applications.
Stoichiometry plays a critical role in preventing the formation of iron(III) chloride. As iron(II) is readily oxidized to iron(III) by atmospheric oxygen, particularly in solution, conducting the synthesis with an excess of metallic iron helps to maintain a reducing environment. reddit.com This excess iron can reduce any Fe³⁺ that forms back to Fe²⁺. The reaction is often performed under an inert atmosphere, such as nitrogen, to further minimize oxidation. chemicalbook.com
Iron(II) chloride can exist in several hydration states, with the tetrahydrate being the most common form crystallized from aqueous solutions at room temperature. wikipedia.org The dihydrate and anhydrous forms are also known. wikipedia.org The specific hydrate (B1144303) that is formed is dependent on the crystallization conditions, particularly the temperature and the concentration of the solution.
The tetrahydrate can be converted to the dihydrate and subsequently to the anhydrous form by controlled heating under vacuum. google.com For example, heating the tetrahydrate to around 120-130°C in a vacuum can yield the dihydrate. google.com Further heating is required to obtain the anhydrous salt. This demonstrates that the hydration state can be precisely controlled post-synthesis.
Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in crystalline solids. However, detailed studies on the polymorphism of iron(II) chloride tetrahydrate are not widely reported in the available literature. The common crystalline form is reported to be monoclinic. chemicalbook.comsigmaaldrich.com Control over potential polymorphic forms would likely involve manipulating crystallization kinetics through factors such as supersaturation, temperature, and the presence of additives, though specific methodologies for iron(II) chloride tetrahydrate are not well-documented.
The table below summarizes the different hydration states of iron(II) chloride.
| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance |
| Iron(II) chloride | FeCl₂ | 126.75 | White solid |
| Iron(II) chloride dihydrate | FeCl₂·2H₂O | 162.78 | Pale green solid |
| Iron(II) chloride tetrahydrate | FeCl₂·4H₂O | 198.81 | Pale green-blue solid wikipedia.org |
Green Chemistry Principles in the Production of FeCl₂·4H₂O
The synthesis of iron(2+);chloride;tetrahydrate is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key to this approach is the use of renewable feedstocks, waste valorization, and the development of energy-efficient and environmentally friendly reaction conditions. This section explores the application of these principles in the production of iron(II) chloride tetrahydrate, focusing on the utilization of industrial waste streams and the development of more benign synthetic methodologies.
Utilization of Waste Streams for Resource Recovery (e.g., pickling liquors)
One of the most significant applications of green chemistry in the production of iron(II) chloride tetrahydrate is the valorization of industrial waste streams, particularly spent acid or pickling liquors from the steel industry. wikipedia.orgnih.gov Steel pickling is a surface treatment process used to remove impurities, such as rust and scale, from steel using strong acids like hydrochloric acid. nih.gov The resulting waste liquor is a hazardous material, characterized by high concentrations of iron ions (typically 60–250 g/L) and residual acid (30–100 g/L). nih.gov Treating this waste is an environmental necessity, and its use as a feedstock for producing valuable iron compounds like FeCl₂·4H₂O is an exemplary case of industrial symbiosis and resource recovery. nih.govresearchgate.net
The process of obtaining iron(II) chloride tetrahydrate from hydrochloric acid-based pickling liquors typically involves a series of steps designed to isolate and purify the target compound. nih.gov The chemical reactions leading to the formation of ferrous chloride in the pickling process include the dissolution of iron oxides and the reaction of the acid with the base metal. researchgate.net
A common method for recovering FeCl₂·4H₂O from these liquors involves an evaporation and crystallization process. nih.gov For instance, the pickling liquor can be treated in a pilot evaporation-crystallization plant. nih.gov In one such process, the liquor is heated, and the system is kept under a vacuum to facilitate the separation of a concentrated acid stream, which can be reused in the pickling process, and a liquor enriched in ferrous ions. nih.gov This enriched solution is then directed to a crystallizer where, under controlled temperature conditions, crystals of iron(II) chloride tetrahydrate are formed. nih.gov These crystals are subsequently filtered, washed to remove any remaining acid, and dried. nih.gov
The composition of a typical pickling liquor and the key parameters of a recovery process are detailed in the table below.
Table 1: Typical Composition of Steel Pickling Liquor and Recovery Process Parameters
| Parameter | Value | Reference |
|---|---|---|
| Fe²⁺ Concentration in Liquor | 139.9 ± 5.1 g/L | nih.gov |
| Free Acid Concentration in Liquor | 43.6 ± 8.2 g/L | nih.gov |
| Crystallization Temperature | 130 °C | nih.gov |
| System Vacuum | -640 mbar | nih.gov |
| Final Product | FeCl₂·4H₂O crystals |
This approach not only mitigates the environmental impact of a hazardous waste stream but also provides a sustainable and economical source for iron(II) chloride tetrahydrate, reducing the need to produce it from virgin raw materials. nih.govresearchgate.net
Solvent-Free and Environmentally Benign Synthetic Protocols
While the recovery from waste streams is a cornerstone of green production, research is also directed towards developing inherently cleaner synthetic methods from primary raw materials. The ideal green synthesis would be a solvent-free reaction, which minimizes waste and avoids the environmental and health hazards associated with many solvents. However, for a hydrated salt like iron(II) chloride tetrahydrate, a completely solvent-free synthesis is conceptually challenging as water is a reactant that becomes part of the final product structure.
The traditional laboratory synthesis involves the reaction of iron metal with hydrochloric acid, which, while straightforward, is not solvent-free as it is typically carried out in an aqueous solution. instructables.com
Fe + 2HCl + 4H₂O → FeCl₂·4H₂O + H₂
From a green chemistry perspective, this reaction has a high atom economy, as the only byproduct is hydrogen gas. However, the use of corrosive hydrochloric acid and the energy input for potential heating are factors to consider.
To enhance the environmental profile of such syntheses, alternative energy sources are being explored. These methods, while not strictly solvent-free, represent more environmentally benign protocols by improving energy efficiency and reducing reaction times.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a green chemistry tool for various chemical transformations. nih.govmdpi.comresearchgate.net By using microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times and increased yields compared to conventional heating methods. nih.gov In the context of iron compound synthesis, microwave-assisted hydrothermal methods have been used to produce various iron oxides from iron chloride precursors. mdpi.comnih.gov This suggests the potential for adapting microwave heating to the synthesis of iron(II) chloride tetrahydrate to create a more energy-efficient and faster process.
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. nih.gov Ultrasound has been utilized to synthesize various nanomaterials, including iron colloids, demonstrating its potential for efficient chemical synthesis. nih.gov An ultrasound-assisted synthesis of iron(II) chloride tetrahydrate could offer benefits such as reduced reaction times and lower energy consumption, aligning with the principles of green chemistry.
The table below summarizes the key features of these environmentally benign synthetic approaches.
Table 2: Comparison of Environmentally Benign Synthetic Protocols for Iron Compounds
| Method | Key Principles | Potential Advantages | Reference |
|---|---|---|---|
| Waste Valorization (Pickling Liquor) | Use of waste as a resource, circular economy. | Reduces hazardous waste, conserves virgin resources. | nih.govresearchgate.net |
| Microwave-Assisted Synthesis | Energy efficiency, process intensification. | Rapid heating, shorter reaction times, potentially higher yields. | nih.govnih.gov |
| Ultrasound-Assisted Synthesis | Energy efficiency, enhanced reaction rates. | Accelerated reactions due to acoustic cavitation, improved mass transfer. | nih.gov |
While a truly solvent-free method for producing iron(II) chloride tetrahydrate remains elusive due to the nature of the compound, the focus on valorizing waste streams and employing energy-efficient technologies like microwave and ultrasound irradiation are significant strides in making its production more sustainable and environmentally friendly.
Structural Elucidation and Coordination Chemistry of Iron Ii Chloride Tetrahydrate
Crystallographic Investigations for Solid-State Architecture
The precise arrangement of atoms and molecules in the solid state of iron(II) chloride tetrahydrate has been a subject of multiple crystallographic studies. These investigations have provided a deep understanding of its three-dimensional structure.
Single-Crystal X-Ray Diffraction Studies of FeCl₂·4H₂O Isomorphs
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the exact atomic and molecular structure of a crystalline material. uhu-ciqso.es For iron(II) chloride tetrahydrate, SC-XRD studies have been crucial in defining its crystal structure. The well-known isomorph of FeCl₂·4H₂O crystallizes in the monoclinic space group P2₁/c. researchgate.net The structure consists of discrete, distorted octahedral [Fe(H₂O)₄Cl₂] units.
Interestingly, a new isomorph has been identified, which also has a P2₁/c space group and very similar unit cell dimensions, with the notable exception that one cell edge is doubled. researchgate.net This is due to the presence of two distinct species within the unit cell: [Fe(H₂O)₆]²⁺ and [FeCl₄(H₂O)₂]²⁻. researchgate.net This discovery highlights the potential for structural diversity in what was once considered a simple hydrate (B1144303). High-pressure single-crystal X-ray diffraction has also been utilized to study spin-crossover phenomena in related iron(II) complexes, demonstrating the technique's utility in probing structure under non-ambient conditions. nih.gov
Powder X-Ray Diffraction for Phase Analysis and Lattice Parameter Determination
Powder X-ray diffraction (PXRD) is an essential tool for phase identification and the determination of unit cell parameters of polycrystalline materials. csic.es For iron(II) chloride tetrahydrate, PXRD has been used to confirm the crystalline phase and refine its lattice parameters.
Recent high-precision studies have reported the following unit cell parameters for the common isomorph of FeCl₂·4H₂O:
a = 5.8765(3) Å
b = 7.1100(3) Å
c = 8.4892(5) Å
β = 111.096(1)° researchgate.net
These values are in close agreement with other reported data. csic.esaip.org PXRD is also instrumental in monitoring the stability of the compound, as it can detect changes in the crystal structure over time or upon exposure to different environmental conditions. csic.espreprints.org For instance, studies on aged samples of FeCl₂·4H₂O have shown that the primary structure remains, though minor changes can be detected. csic.es
Table 1: Comparison of Lattice Parameters for FeCl₂·4H₂O from Different Studies
| Source | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
|---|---|---|---|---|---|
| High-Precision Redetermination researchgate.net | 5.8765(3) | 7.1100(3) | 8.4892(5) | 111.096(1) | P2₁/c |
| Neutron Diffraction Study aip.org | 5.885(3) | 7.180(6) | 8.514(4) | 111.09(2) | P2₁/c |
| Freshly Prepared Sample (FFC) csic.es | 5.877(2) | 7.111(2) | 8.490(3) | 111.09(1) | P2₁/c |
Neutron Diffraction for Atomic Position Refinement, particularly Hydrogen Localization
While X-ray diffraction is excellent for locating heavier atoms like iron and chlorine, it is less effective at precisely determining the positions of hydrogen atoms. Neutron diffraction is the preferred method for this purpose due to the relatively large scattering cross-section of hydrogen nuclei. ornl.govpsu.edu
A three-dimensional neutron diffraction study on a partially deuterated crystal of iron(II) chloride tetrahydrate was successful in revealing the positions of the hydrogen atoms. aip.org This study confirmed the P2₁/c space group and provided detailed information on the hydrogen bonding network within the crystal. aip.org The crystal structure is composed of discrete [Fe(H₂O)₄Cl₂] octahedra linked by O-H···Cl hydrogen bonds. aip.org The refinement of atomic positions using neutron diffraction data led to a more complete and accurate description of the crystal structure. aip.org
Spectroscopic Characterization for Electronic and Molecular Structure
Spectroscopic techniques provide valuable insights into the electronic environment of the iron atom and the vibrational modes of the coordinated water and chloride ligands.
Mössbauer Spectroscopy for Iron Oxidation, Spin States, and Hyperfine Interactions
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. It provides information on the oxidation state, spin state, and site symmetry of the iron atoms.
Studies on iron(II) chloride tetrahydrate consistently show a characteristic doublet in the Mössbauer spectrum at room temperature. csic.espreprints.org The hyperfine parameters, isomer shift (δ) and quadrupole splitting (ΔE_Q), are indicative of high-spin Fe²⁺ in an octahedral environment. researchgate.netcsic.es Typical values reported are an isomer shift of approximately 1.21 mm/s and a quadrupole splitting of about 2.98 mm/s. csic.espreprints.org These parameters are considered benchmarks for the FeCl₂·4H₂O compound. csic.es
Mössbauer spectroscopy has also been instrumental in identifying the presence of different iron species. For example, in the newly discovered isomorph, two distinct iron environments were confirmed. researchgate.net In studies of aged samples, Mössbauer spectroscopy has detected the formation of small amounts of Fe³⁺ species, likely in the form of oxyhydroxides. csic.es At very low temperatures, around 1.1 K, FeCl₂·4H₂O becomes antiferromagnetic, and Mössbauer studies have determined a hyperfine magnetic field of 260±5 kG at the iron nuclei. aip.org
Table 2: Representative Mössbauer Hyperfine Parameters for FeCl₂·4H₂O at Room Temperature | Sample | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Iron Species | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Commercial FeCl₂·4H₂O | 1.21 | 2.98 | Fe²⁺ | csic.es, preprints.org | | Freshly Prepared FeCl₂·4H₂O | 1.21 | 2.98 | Fe²⁺ | csic.es, preprints.org | | Aged FeCl₂·4H₂O (Major Component) | - | - | Fe²⁺ | csic.es | | Aged FeCl₂·4H₂O (Minor Component) | - | - | Fe³⁺ | csic.es |
Vibrational Spectroscopy (FTIR, Raman) for Ligand and Water Coordination Modes
Fourier-transform infrared (FTIR) and Raman spectroscopy are used to study the vibrational modes of the molecules within the crystal, providing information about the coordination of water molecules and the Fe-Cl and Fe-O bonds.
The Raman spectra of FeCl₂·4H₂O show distinct bands corresponding to different vibrational modes. mdpi.comusra.edu
Below 100 cm⁻¹: External modes of the octahedra are observed, with a notable peak around 70 cm⁻¹. csic.es
100 cm⁻¹ to 400 cm⁻¹: This region is characterized by the internal deformation modes of the [Fe(H₂O)₄Cl₂] octahedra. csic.es
Around 1600 cm⁻¹: This band is assigned to the bending vibration of the coordinated water molecules. usra.edu
2800 cm⁻¹ to 4000 cm⁻¹: This broad region corresponds to the stretching vibrations of the water molecules. usra.edu
These spectroscopic signatures are consistent with the monoclinic C₂h⁵ space group determined by diffraction methods. mdpi.com Raman spectroscopy has also been used to identify the formation of other iron-containing phases, such as akaganeite (β-FeOOH), in aged or corroded samples. csic.esmdpi.com
UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment
UV-Visible (UV-Vis) spectroscopy is a important technique for probing the electronic structure and coordination geometry of transition metal complexes, including Iron(II) chloride tetrahydrate and its associated species in solution. The absorption of light in the UV and visible regions corresponds to the promotion of electrons from lower to higher energy orbitals. For Fe(II) complexes, these transitions are typically categorized as d-d transitions or charge-transfer transitions.
In aqueous solutions, the Fe(II) ion exists as the hydrated cation, and its coordination environment is highly dependent on factors such as temperature and the concentration of chloride ions. researchgate.net Spectrophotometric studies of Fe(II)-chloride solutions across a temperature range of 10 to 100°C reveal a significant transformation in coordination. researchgate.net At lower temperatures and chloride concentrations, the iron center predominantly features an octahedral coordination geometry. researchgate.net However, as temperature and/or chloride concentration increases, there is a gradual shift towards a tetrahedral coordination environment. researchgate.net This change is critical in certain industrial contexts, as the tetrahedral complex can enhance the solubility of iron. researchgate.net
The electronic transitions observed in the UV-Vis spectra provide direct insight into this coordination sphere. The spectra of Fe(II)-chloride solutions show absorption bands in both the UV and near-infrared (near-IR) regions. researchgate.net The transitions can be assigned as follows:
d-d Transitions : These involve the transition of an electron between the d-orbitals of the iron atom, which are split by the ligand field. For octahedrally coordinated high-spin Fe(II) (a d6 ion), a single spin-allowed d-d transition (5T2g → 5Eg) is expected. These transitions are typically weak due to being Laporte-forbidden.
Charge-Transfer (CT) Transitions : These are much more intense than d-d transitions and involve the transfer of an electron between the metal and the ligands. Ligand-to-metal charge transfer (LMCT) bands are commonly observed. researchgate.net In some iron(II) coordination polymers, an LMCT band and a 5E → 5T2 transition have been identified, suggesting a tetrahedral geometry. researchgate.net The binding of iron(II) chloride to other molecules, such as humic acid, can cause a slight red shift in the absorption spectra. researchgate.net
A detailed analysis of Fe(II)-chloride solutions identified the stability constants for various complex species, including FeCl+, FeCl20, and FeCl42-, and confirmed the shift from octahedral to tetrahedral species with rising temperature and chloride levels. researchgate.net
| Fe(II) Species | Coordination Geometry | Observed Transition Types | Reference |
|---|---|---|---|
| [Fe(H₂O)₆]²⁺ and related octahedral complexes | Octahedral | d-d transitions (weak), Charge-transfer (UV region) | researchgate.net |
| [FeCl₄]²⁻ and related tetrahedral complexes | Tetrahedral | ⁵E → ⁵T₂ (d-d), Ligand-to-Metal Charge Transfer (LMCT) | researchgate.netresearchgate.net |
| Iron(II) Coordination Polymer | Tetrahedral | LMCT at 331 nm, ⁵E → ⁵T₂ at 585 nm | researchgate.net |
Electron Spin Resonance (ESR/EPR) for Paramagnetic Center Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is a powerful tool for characterizing paramagnetic centers. The high-spin ferrous ion (Fe2+) is a d6 system with a total electron spin S=2. As a non-Kramers ion (an ion with an integer spin), it presents considerable challenges for conventional EPR spectroscopy. nationalmaglab.org High-spin Fe(II) complexes are often "EPR silent" in standard X-band (9.5 GHz) spectra because the transitions within the ground spin multiplet are either forbidden or occur at magnetic fields outside the range of conventional electromagnets, due to large zero-field splitting (ZFS). nationalmaglab.orgresearchgate.net
To overcome these limitations, advanced techniques such as high-frequency and -field EPR (HFEPR) are employed. researchgate.netnationalmaglab.org HFEPR utilizes much higher microwave frequencies (e.g., up to 700 GHz) and magnetic fields (up to 25 T), which allows for the direct observation of the large ZFS and the accurate determination of spin Hamiltonian parameters. researchgate.netnationalmaglab.org These parameters, namely the axial (D) and rhombic (E) ZFS parameters and the g-matrix, provide a detailed description of the electronic structure of the paramagnetic Fe(II) center.
Studies on high-spin Fe(II) complexes using HFEPR have successfully determined these parameters with high precision. researchgate.netnationalmaglab.org For instance, a study on a pseudo-octahedral Fe(II) complex, bis(2,2'-bi-2-thiazoline)bis(isothiocyanato)iron(II), yielded a large positive D value of +12.427 cm-1, confirming the applicability of HFEPR to six-coordinate high-spin Fe(II). researchgate.net Similarly, HFEPR has been applied to characterize the [Fe(H2O)6]2+ ion, which is the relevant species in aqueous solutions and the solid state of many ferrous salts. nationalmaglab.org The accurate spin Hamiltonian parameters obtained from these advanced studies are crucial for understanding the magnetic anisotropy and electronic properties of the Fe(II) center.
| Compound/System | Technique | Key Findings | Reference |
|---|---|---|---|
| High-Spin Fe(II) Complexes (General) | X-Band EPR | Often "EPR silent" due to large zero-field splitting (ZFS) and non-Kramers ion nature. | nationalmaglab.orgresearchgate.net |
| Ferrous Sulfate (B86663) Tetrahydrate (Fe(II), S=2) | Tunable-Frequency HFEPR | Demonstrated the ability of HFEPR to accurately determine spin Hamiltonian parameters (g-matrix, ZFS) for non-Kramers Fe(II). | nationalmaglab.org |
| Bis(2,2'-bi-2-thiazoline)bis(isothiocyanato)iron(II) | HFEPR (up to 700 GHz) | Precise determination of ZFS parameters: D = +12.427 cm⁻¹, E = +0.243 cm⁻¹. | researchgate.net |
| [Fe(H₂O)₆]SiF₆ | HFEPR | Accurate determination of spin Hamiltonian parameters for the hexaaquairon(II) ion. | nationalmaglab.org |
Photoluminescence Studies
Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. While luminescence is common in many materials, it is relatively rare and less studied in complexes of iron, which are often associated with efficient non-radiative decay pathways that quench luminescence. However, recent research has demonstrated that Iron(II) chloride tetrahydrate (FeCl2·4H2O) exhibits photoluminescent properties.
In a study characterizing FeCl2·4H2O crystals obtained from industrial water pickling liquors, photoluminescence measurements revealed a distinct emission spectrum. csic.esresearchgate.net The PL spectrum of the green crystals is dominated by a sharp peak at 365 nm. csic.es The researchers noted that, at the time of their work, no reference in the literature had been found for the photoluminescent emission of the FeCl2·4H2O compound, highlighting the novelty of this finding. csic.es This emission was observed in the synthesized crystals as well as in commercial reference crystals. csic.esresearchgate.net
While direct PL studies on Iron(II) chloride tetrahydrate are scarce, research on other iron(II) chloride-containing complexes provides context. For example, the complex [FeCl2(BINAP)2] has been shown to exhibit intraligand phosphorescence in the solid state at room temperature. researchgate.net This suggests that the coordination environment and the nature of the ligands play a crucial role in enabling luminescent behavior in Fe(II) complexes. Furthermore, the development of materials that couple spin-crossover (SCO) behavior with luminescence is an active area of research, with some mononuclear iron(II) complexes designed to show this synergistic effect. rsc.org The discovery of intrinsic luminescence in a common compound like Iron(II) chloride tetrahydrate opens avenues for further investigation into its photophysical properties and potential applications.
Theoretical and Computational Approaches to Structure and Bonding
Density Functional Theory (DFT) Calculations for Electronic Structure and Isomerism
Density Functional Theory (DFT) has become an indispensable computational tool in chemistry for investigating the electronic structure, bonding, and properties of molecules and materials. wikipedia.orgnih.gov DFT calculations have been applied to Iron(II) chloride tetrahydrate and related systems to provide insights that complement experimental findings.
One key application of DFT is in the study of isomerism. Research has identified a new isomorph of ferrous chloride tetrahydrate, which was initially characterized by X-ray crystallography and confirmed with Mössbauer spectroscopy. researchgate.net DFT calculations were performed in this study and they supported an energetically favorable catalytic interconversion pathway between the newly discovered isomorph and the well-known structure, involving adsorbed water molecules. researchgate.net DFT is also widely used to determine the most stable isomer among several possibilities for iron coordination complexes. For example, in a study of various dichloro(bis{ligand})iron(II) compounds, DFT calculations consistently showed that the isomer with the chloride atoms, pyridine (B92270) nitrogens, and triazole nitrogens all in a trans configuration relative to each other was the lowest in energy. nih.gov
DFT is also crucial for elucidating the electronic structure and understanding the nature of different spin states in iron complexes. For a ferrous chloride complex exhibiting a rare spin crossover, DFT calculations were used to analyze both the high-spin and low-spin forms of the complex, showing that both states could be stabilized depending on the temperature. rsc.org Furthermore, first-principles calculations based on DFT have been used to compute the microscopic 57Fe electric-field-gradient tensor for the prototypical Mössbauer species, Iron(II) chloride tetrahydrate, demonstrating the power of DFT to predict spectroscopic parameters. acs.org
| System | DFT Application | Key Finding | Reference |
|---|---|---|---|
| Isomorphs of FeCl₂·4H₂O | Isomer Energetics | Supported an energetically favorable interconversion pathway between isomorphs. | researchgate.net |
| Dichloro(bis{ligand})iron(II) complexes | Isomer Stability | Consistently predicted the trans-trans-trans isomer to be the most stable. | nih.gov |
| Spin-crossover [FeII(Py5OH)Cl]⁺ complex | Electronic Structure/Spin States | Analyzed and confirmed the stability of both high-spin and low-spin forms. | rsc.org |
| FeCl₂·4H₂O solid | Spectroscopic Parameters | Calculated the electric-field-gradient tensor, relevant for Mössbauer spectroscopy. | acs.org |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Properties
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of the dynamic behavior of systems, providing detailed information on structural properties, transport phenomena, and thermodynamics that can be difficult to obtain experimentally. MD simulations have been particularly insightful for understanding the behavior of Iron(II) chloride in aqueous solutions.
MD simulations of mixed CaCl2 and FeCl2 aqueous solutions have been used to study the structural and dynamic properties of the hydrated Fe2+ ion. mdpi.com These simulations show that the hydrated structure of Fe2+ is more stable than that of Ca2+. mdpi.com The lifetime of water molecules in the first solvation shell of Fe2+ is experimentally known to be on the order of 105–106 picoseconds, significantly longer than the few picoseconds for Ca2+, indicating a much more stable hydration shell for iron(II). mdpi.com
Other MD simulations have focused on the nucleation and growth of FeCl2 clusters from aqueous solutions, particularly under supercritical conditions. aip.orgresearchgate.net These studies explicitly account for the role of crystal water, as found in the bulk Iron(II) chloride tetrahydrate structure. aip.org The simulations generate structural data, such as radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another atom. The RDFs obtained from these simulations for pairs like Fe2+-O and Fe2+-Cl- show good agreement with experimental data derived from neutron diffraction studies of distorted FeCl2·4H2O crystals, validating the accuracy of the simulation models. aip.orgresearchgate.net These simulations provide a molecular-level picture of ion coordination, cluster formation, and the influence of water on the structure of the growing particles. aip.org
Quantum Chemical Studies of Hydration Shells and Coordination Complexes
Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, provide fundamental insights into the structure, bonding, and reactivity of molecules. For Iron(II) chloride tetrahydrate, these methods have been essential for understanding the detailed nature of the [Fe(H2O)6]2+ cation and its interaction with chloride ions.
A primary focus of these studies is the hydration shell of the Fe(II) ion. The [Fe(H2O)6]2+ complex, the core unit in many ferrous salt hydrates and aqueous solutions, has been investigated using a combination of experimental techniques and quantum chemical calculations. nationalmaglab.org Ligand-field theory, a model derived from quantum mechanics, has been used to analyze the electronic absorption data for [Fe(H2O)6]SiF6, a related compound. nationalmaglab.org These analyses help to define the electronic ground state and the splitting of the d-orbitals, which underpins the compound's spectroscopic and magnetic properties. nationalmaglab.org
More advanced ab initio calculations, such as unrestricted Hartree-Fock and Density Functional Theory (DFT), have been performed to reproduce and interpret experimental data. nationalmaglab.org For instance, first-principles calculations were successfully used to compute the microscopic 57Fe electric-field-gradient tensor of Iron(II) chloride tetrahydrate. acs.org This property is directly related to the charge distribution in the immediate vicinity of the iron nucleus. Such calculations provide a rigorous test for theoretical models and offer a detailed picture of the electronic environment within the crystal lattice. These theoretical approaches are crucial for building a comprehensive understanding of the coordination chemistry of Fe(II), from the behavior of the isolated hydrated ion to the complex interactions within the solid state. nationalmaglab.org
Coordination Chemistry and Complex Formation in Solution and Solid State
Iron(II) chloride tetrahydrate, upon dissolution in aqueous media, serves as a source of the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. nih.gov This octahedral complex is the starting point for a rich and varied coordination chemistry, participating in numerous ligand substitution reactions and forming a wide array of complexes and supramolecular structures. uni-muenchen.denih.gov The coordination environment around the Fe(II) center is highly dependent on the surrounding chemical and physical conditions, including the presence of other ligands, pH, and temperature.
In aqueous solutions with increasing chloride concentration, the water ligands in the [Fe(H₂O)₆]²⁺ complex are progressively replaced by chloride ions. nih.gov Studies using X-ray absorption spectroscopy on aqueous solutions of iron(II) chloride have identified the presence of octahedral species such as the monochloro complex, [FeCl(H₂O)₅]⁺, and the neutral dichloro complex, [FeCl₂(H₂O)₄]⁰. nih.gov At a low concentration (1 molL⁻¹) and room temperature, the singly charged [FeCl(H₂O)₅]⁺ complex is the predominant species. nih.gov
Ligand Exchange Kinetics and Mechanisms
The substitution of ligands in the coordination sphere of the iron(II) ion is a dynamic process central to its chemical reactivity. When iron(II) chloride tetrahydrate dissolves in water, the primary species formed is the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. The exchange of these coordinated water molecules with bulk solvent water molecules is a fundamental and well-studied ligand exchange reaction. researchgate.netufrgs.br
Mechanistic studies, including high-pressure ¹⁷O-NMR, have elucidated the kinetics and mechanism of this water exchange. The reaction is notably fast, with a rate constant that underscores the lability of the Fe(II) aqua complex. researchgate.net The kinetic parameters for the water exchange on [Fe(H₂O)₆]²⁺ strongly suggest a dissociative interchange (Id) mechanism. uni-muenchen.deresearchgate.net This mechanism is characterized by a transition state where the bond between the iron center and the leaving water molecule is significantly stretched, indicating that bond-breaking is the primary energetic barrier. The positive volume of activation is a key piece of evidence supporting this dissociative pathway, as it signifies an expansion in volume upon forming the transition state, which is expected when a ligand dissociates. researchgate.net
| Kinetic Parameter | Value for [Fe(H₂O)₆]²⁺ Water Exchange | Reference |
| Rate Constant (k) at 20°C | 4.4 x 10⁶ s⁻¹ | researchgate.net |
| Activation Volume (ΔV‡) | +3.8 ± 0.2 cm³ mol⁻¹ | researchgate.net |
| Mechanism | Dissociative Interchange (Id) | uni-muenchen.deresearchgate.net |
This dissociative mechanism for water exchange on [Fe(H₂O)₆]²⁺ serves as a benchmark for understanding other ligand substitution reactions involving this ion. For instance, the formation of the "brown-ring" complex, [Fe(H₂O)₅(NO)]²⁺, also proceeds via an Id mechanism, where the rate is governed by the initial dissociation of a water ligand. uni-muenchen.de
Formation of Iron(II) Chloride Adducts and Supramolecular Assemblies
Iron(II) chloride, including its tetrahydrate form, is a valuable precursor in the field of supramolecular chemistry for the self-assembly of complex, multi-component architectures. warwick.ac.ukencyclopedia.pub These processes rely on the predictable and directional nature of metal-ligand coordination bonds to construct large, ordered structures from simpler building blocks. encyclopedia.pubresearchgate.net The Fe(II) ion, typically with its octahedral coordination preference, acts as a metallic node, directing the assembly of organic ligands into discrete structures like helicates, grids, and cages. encyclopedia.pubresearchgate.net
A notable example involves the reaction of iron(II) chloride tetrahydrate with multidentate organic ligands. For instance, stirring three equivalents of a bis(imidazolimine) ligand with two equivalents of iron(II) chloride tetrahydrate in methanol (B129727) leads to the formation of a dinuclear triple-stranded helicate, [Fe₂(L)₃]⁴⁺. warwick.ac.uk In these self-assembly processes, the final structure is encoded within the geometric and chemical information of the constituent metal ions and ligands. researchgate.net
The role of the counter-ion, in this case, chloride, can be significant. While often a spectator ion, chloride can sometimes influence or even inhibit the formation of desired supramolecular structures. In the synthesis of certain iron(II) alkyne cylinders, the use of iron(II) chloride tetrahydrate resulted in the precipitation of an unidentified green solid rather than the target triple-stranded helicate. The successful synthesis was only achieved when using an iron(II) salt with a different counter-ion (tetrafluoroborate), suggesting that the chloride ion destabilized the intended assembly.
Influence of Environmental Factors on Speciation and Stability
The chemical species of iron(II) chloride in solution and their stability are profoundly influenced by environmental factors such as temperature, chloride concentration, and pH.
Temperature and Chloride Concentration: In aqueous solutions of iron(II) chloride, an equilibrium exists between various aquated and chloro complexes. Increasing the temperature or the concentration of chloride ions shifts this equilibrium, favoring species with more chloride ligands and a different coordination geometry. cdnsciencepub.comresearchgate.net Spectrophotometric and X-ray absorption studies have demonstrated a gradual transformation from octahedral coordination to tetrahedral coordination with rising temperature and chloride levels. nih.govcdnsciencepub.comresearchgate.net
At low temperatures and concentrations, the octahedral [FeCl(H₂O)₅]⁺ is the dominant species. As conditions change, a water molecule is substituted by another chloride ion to yield the neutral, octahedral [FeCl₂(H₂O)₄]⁰ complex. nih.gov At even higher temperatures and chloride concentrations (above 8 molL⁻¹ at room temperature or above 150°C at 6 molL⁻¹), the formation of the tetrahedral tetrachloroferrate(II) anion, [FeCl₄]²⁻, becomes significant. nih.govcdnsciencepub.com This change is important in industrial settings, as the formation of tetrahedral complexes can enhance the solubility of iron compounds. cdnsciencepub.com
| FeCl₂ Concentration | Temperature | Dominant Fe(II) Species | Coordination Geometry | Reference |
| 1 molL⁻¹ | Room Temp | [FeCl(H₂O)₅]⁺ | Octahedral | nih.gov |
| 4 molL⁻¹ | Room Temp | [FeCl₂(H₂O)₄]⁰ | Octahedral | nih.gov |
| 4 molL⁻¹ | 80 °C | [FeCl₂(H₂O)₄]⁰ (predominant) | Octahedral | nih.gov |
| > 8 molL⁻¹ | Room Temp | [FeCl₄]²⁻ | Tetrahedral | nih.govcdnsciencepub.com |
Influence of pH: The pH of the solution is a critical factor controlling the speciation of iron(II). The hexaaquairon(II) ion is stable in acidic and neutral solutions. homescience.net However, as the pH increases and the solution becomes more alkaline, the coordinated water molecules can be deprotonated. This acid-base reaction leads to the formation of hydroxo species and ultimately the precipitation of iron(II) hydroxide (B78521), [Fe(OH)₂]. chemguide.co.uklibretexts.org The reaction can be represented as:
[Fe(H₂O)₆]²⁺(aq) + 2OH⁻(aq) ⇌ Fe(H₂O)₄(OH)₂ + 2H₂O(l)
Reaction Mechanisms and Catalytic Applications of Iron Ii Chloride Tetrahydrate
Redox Chemistry and Electron Transfer Pathways
The chemistry of iron is largely defined by the facile interconversion between its +2 and +3 oxidation states. wikipedia.org This Fe(II)/Fe(III) redox couple is central to the mechanistic pathways of reactions involving iron(II) chloride tetrahydrate.
The oxidation of iron(II) to iron(III) and the corresponding reduction of iron(III) to iron(II) are fundamental electron transfer processes. wikipedia.org In aqueous solutions, these ions exist as hydrated complexes, and the presence of chloride ions from iron(II) chloride significantly influences the reaction pathways.
In chloride-containing solutions, both Fe(II) and Fe(III) can form a series of chloro-aqua complexes, such as [FeCl]⁺, [FeCl₂]⁰, [FeCl]²⁺, and [FeCl₂]⁺. acs.orgnih.gov The formation of these complexes alters the redox potential and the mechanism of electron transfer. The oxidation of Fe(II) to Fe(III) can be initiated by various oxidizing agents, such as oxygen or hydrogen peroxide. cysf.orgsaimm.co.za The mechanism often involves the formation of an intermediate complex between the iron species and the oxidant.
For example, the catalytic decomposition of hydrogen peroxide by Fe(III) involves a cycle where Fe(III) is first reduced to Fe(II), which is then re-oxidized back to Fe(III). cysf.org
H₂O₂ + Fe³⁺ → Fe²⁺ + O₂•⁻ + 2H⁺
H₂O₂ + Fe²⁺ → Fe³⁺ + OH⁻ + OH•
The presence of chloride ions can catalyze these electron transfer reactions. acs.org The mechanism for chloride catalysis involves the formation of transient chloro-complexes with the iron(III) ion. researchgate.net This coordination of chloride in the inner shell of the iron ion labilizes the other ligands, accelerating the dissociation and electron transfer processes by orders of magnitude. acs.orgresearchgate.net The electron transfer can occur through an inner-sphere mechanism, where a bridging ligand (like chloride) connects the Fe(II) and Fe(III) centers, facilitating the electron exchange. Spectroscopic evidence has also demonstrated that electron transfer can occur at the interface between solid iron oxides and adsorbed aqueous Fe(II). acs.orgnih.gov
Kinetic studies provide quantitative insights into the rates and mechanisms of electron transfer between Fe(II) and Fe(III). The rate of the reaction is significantly affected by factors such as the concentration of chloride ions, pH, and temperature. saimm.co.za
Kinetic data for the electron transfer between Fe(II) and various Fe(III) species in N,N-dimethylformamide (DMF) containing chloride have been determined. The results highlight the acceleration of the reaction rate as more chloride ions are coordinated to the Fe(III) center.
| Reacting Species | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| Fe²⁺ – Fe³⁺ | 33.6 |
| Fe²⁺ – FeCl²⁺ | 1.2 x 10² |
| Fe²⁺ – FeCl₂⁺ | ~10³ |
Data sourced from kinetic studies of electron transfer reactions in iron systems. osti.gov
Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have also been determined for these reactions. For the Fe²⁺–FeCl²⁺ pathway, the activation parameters are ΔH‡ = 4.5 kcal/mol and ΔS‡ = -34 cal/deg·mol, indicating a more organized transition state compared to the uncatalyzed reaction. osti.gov These kinetic parameters are crucial for understanding the reaction mechanism and designing catalytic processes. core.ac.uknih.gov
Catalytic Activity and Mechanistic Elucidation
Iron(II) chloride tetrahydrate is a versatile catalyst and precursor for a wide range of organic transformations, functioning in both homogeneous and heterogeneous systems. lookchem.comnih.gov Its low cost and low toxicity make it an attractive alternative to catalysts based on precious metals. acs.orgmdpi.com
In homogeneous catalysis, FeCl₂ is often used to form catalytically active complexes in situ with various ligands. These complexes are effective in a variety of reactions, including cross-coupling, amination, hydrogenation, and oxidation. researchgate.netrsc.org
A key area of application is in C-C bond formation. For instance, iron(II) chloride-diphosphine complexes catalyze the coupling of alkyl halides with lithium arylborates. researchgate.net Mechanistic proposals for many iron-catalyzed cross-coupling reactions involve a catalytic cycle that includes Fe(II)/Fe(III) or even Fe(0)/Fe(II) redox couples. researchgate.netnih.gov For example, in the N-alkylation of sulfonamides with alcohols, a catalytic cycle between Fe(II) and Fe(0) has been suggested. researchgate.net
Iron(II) chloride also catalyzes oxidative C-C cross-coupling reactions and the amination of aromatic C-H bonds. researchgate.net The mechanisms often involve single-electron transfer (SET) pathways, leveraging the accessible oxidation states of iron. nih.gov Chiral iron(II) complexes have been developed for asymmetric transfer hydrogenation of ketones, where the iron center acts as a Lewis acid to activate the substrate. researchgate.net
| Reaction Type | Catalyst System | Key Mechanistic Feature |
|---|---|---|
| N-Alkylation of Sulfonamides | FeCl₂ / K₂CO₃ | Proposed catalytic cycle between Fe(II) and Fe(0). researchgate.net |
| C-C Cross-Coupling | FeCl₂-diphosphine complexes | Involves Fe(II)/Fe(III) redox manifold. researchgate.netnih.gov |
| Oxidative C-C Cross-Coupling | FeCl₂ | Proceeds via single-electron-transfer (SET) oxidation. researchgate.net |
| Asymmetric Transfer Hydrogenation | Chiral iron(II)-bis(isonitrile) complexes | Iron acts as a Lewis acid to activate the ketone. researchgate.net |
Iron(II) chloride tetrahydrate is a common precursor for synthesizing heterogeneous iron-based catalysts. nih.gov These solid catalysts offer advantages in terms of separation, recovery, and reusability. mdpi.com The preparation methods often involve the deposition or co-precipitation of iron oxides or hydroxides onto a solid support, followed by thermal treatment.
For example, magnetite (Fe₃O₄) nanoparticles, which are active catalysts for reactions like the reverse water-gas shift and Fischer-Tropsch synthesis, can be synthesized by co-precipitating FeCl₂·4H₂O and FeCl₃·6H₂O with a base. mdpi.com Similarly, iron-based metal-organic frameworks (MOFs) with catalytic activity in C-H activation and the synthesis of quinazolinones have been prepared using FeCl₂ as the iron source. researchgate.net
Another approach is the immobilization of homogeneous iron complexes onto solid supports like silica, polymers, or clays. nih.gov Al-Fe-pillared clays, prepared from solutions containing iron and aluminum oligomers, are effective catalysts for oxidation reactions. longdom.org The iron species incorporated into the support structure act as the active catalytic sites. longdom.org These heterogeneous catalysts have been successfully applied in various organic transformations, including C-C coupling reactions and C-H activation. nih.govmdpi.com
In iron-catalyzed reactions, the RDS can vary significantly depending on the specific transformation. For instance, in a study of iron-catalyzed C-H azidation, kinetic data indicated that hydrogen atom abstraction from the substrate is the rate-limiting step. youtube.com This was determined by monitoring the reaction progress and observing that the formation of radical intermediates was the slowest part of the cycle. youtube.com
In other systems, such as the autoxidation of iron(II) chloride in nonaqueous solvents, the rate-limiting step is proposed to be the production of an iron(IV) species from the dissociation of a binuclear iron-oxygen complex. acs.org For some cross-coupling reactions, the rate-determining step is believed to be the transmetalation or the reductive elimination step. acs.org Experimental techniques like reaction progress kinetic analysis (RPKA) and the use of isotopic labeling are powerful tools for elucidating these complex mechanisms and pinpointing the RDS. epfl.chnih.gov
Role in Organic Synthesis Reactions
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) serves as an economical and efficient catalyst in a variety of organic synthesis reactions. Its utility stems from its ability to act as a Lewis acid and a precursor to more complex catalytic systems. It facilitates transformations such as the synthesis of amides, cross-coupling reactions, and stereoselective reductions.
One notable application is in the Ritter reaction , where it catalyzes the synthesis of N-substituted amides from nitriles and various halohydrocarbons or alcohols under solvent-free conditions. This method is effective for a range of substrates, including benzyl, tert-butyl, and sec-alkyl halides, which react with nitriles to produce the corresponding amides in high yields. bohrium.com The reaction is believed to proceed through the formation of a carbocation from the alkyl halide, which is then attacked by the nitrile nitrogen atom. The resulting nitrilium ion is subsequently hydrolyzed to form the amide.
Iron(II) chloride tetrahydrate is also instrumental in cross-dehydrogenative coupling (CDC) reactions . For instance, it can catalyze the CDC reaction between 1,3-dicarbonyl compounds and non-activated cycloalkanes. waterandwastewater.com The mechanism is thought to involve a free radical addition process facilitated by a chelated Fe-enolate complex, which acts as the active catalyst. waterandwastewater.com This approach allows for the direct formation of carbon-carbon bonds by activating C-H bonds, representing a more atom-economical pathway compared to traditional cross-coupling reactions that require pre-functionalized substrates. waterandwastewater.com
Furthermore, iron(II) chloride is a precursor for catalysts used in Kumada-Tamao-Corriu cross-coupling reactions . While palladium and nickel are the conventional catalysts for this reaction, iron-based catalysts have gained attention due to their lower cost and toxicity. researchgate.netresearchgate.net Anhydrous iron(II) chloride, often generated in situ or from its hydrate (B1144303), can be used to form active catalytic species, such as N-heterocyclic carbene (NHC) complexes, for cross-coupling reactions. watermanaustralia.com These reactions typically involve the coupling of a Grignard reagent with an organic halide. researchgate.net
In the realm of reduction reactions, iron(II) chloride tetrahydrate, in combination with other reagents like lithium and a catalytic arene, can be used for the stereoselective reduction of α,β-unsaturated carbonyl compounds to the corresponding saturated alcohols. This system provides a method for conjugate reduction under mild conditions.
The versatility of iron(II) chloride tetrahydrate as a catalyst in organic synthesis is highlighted by its application in various transformations, offering an accessible and environmentally benign alternative to more expensive and toxic heavy metal catalysts.
Table 1: Examples of Organic Synthesis Reactions Catalyzed by Iron(II) Chloride Tetrahydrate
| Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ritter Reaction | Benzyl Chloride | Acetonitrile | N-Benzylacetamide | High | bohrium.com |
| Ritter Reaction | tert-Butyl Chloride | Benzonitrile | N-tert-Butylbenzamide | High | bohrium.com |
Advanced Oxidation Processes (AOPs) Catalysis
Iron(II) chloride tetrahydrate is a key component in various Advanced Oxidation Processes (AOPs), which are designed for the degradation of persistent organic pollutants in water and wastewater. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH) that can mineralize a wide range of organic compounds into less harmful substances like carbon dioxide and water.
Fenton and Fenton-like Reaction Mechanisms for Pollutant Degradation
The classic Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. Iron(II) chloride tetrahydrate serves as a readily available source of Fe²⁺ for this process. The fundamental reaction mechanism is as follows:
Reaction 1: Generation of Hydroxyl Radical Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The generated hydroxyl radical is a powerful oxidizing agent that can attack and degrade organic pollutants (RH):
Reaction 2: Oxidation of Organic Pollutants •OH + RH → R• + H₂O
A critical aspect of the Fenton process is the regeneration of Fe²⁺ from the ferric ions (Fe³⁺) formed in the initial step. This can occur through a reaction with another molecule of hydrogen peroxide, although this reaction is significantly slower:
Reaction 3: Regeneration of Ferrous Iron Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺
The efficiency of the Fenton process is highly dependent on the pH of the solution, with the optimal range typically being acidic, between pH 3 and 6. utah.edu At higher pH values, iron precipitates as ferric hydroxide (B78521) [Fe(OH)₃], which reduces the availability of the catalyst and can lead to the decomposition of hydrogen peroxide into oxygen and water without the formation of hydroxyl radicals. utah.edu
Table 2: Pollutant Degradation using Fenton Process with Iron(II) Source
| Pollutant | Catalyst Source | Oxidant | pH | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|
| Phenol | Iron(II) salts | H₂O₂ | ~3 | High | fiveable.me |
| Azo-dye Orange II | Fe²⁺ | H₂O₂ | 3 | ~95% COD removal | science.gov |
Photo-Fenton Processes and Radical Generation Pathways
The photo-Fenton process is an enhancement of the conventional Fenton reaction that utilizes ultraviolet (UV) or visible light to increase the rate of pollutant degradation. watermanaustralia.com The primary advantage of introducing light is the significant acceleration of the Fe²⁺ regeneration cycle through the photoreduction of ferric ions, particularly the [Fe(OH)]²⁺ species, which is predominant at acidic pH. watermanaustralia.comfiveable.me
The key photochemical reaction is:
Reaction 4: Photoreduction of Ferric Aquacomplex [Fe(OH)]²⁺ + hν → Fe²⁺ + •OH
The radical generation pathways in the photo-Fenton process are a combination of the classic Fenton reaction (Reaction 1) and the photochemical generation of hydroxyl radicals (Reaction 4). The synergistic effect of these pathways leads to a faster and more complete mineralization of organic pollutants.
The photo-Fenton process, like its dark counterpart, is most effective under acidic conditions (pH 2.8–3.5). fiveable.me The process has been successfully applied to the degradation of a wide range of contaminants, including dyes, pesticides, and pharmaceuticals. The use of iron(II) chloride tetrahydrate as the iron source provides the initial Fe²⁺ to kickstart the catalytic cycle.
Table 3: Comparison of Fenton and Photo-Fenton Processes for Pollutant Degradation
| Process | Pollutant | Catalyst Source | Conditions | Key Advantage | Reference |
|---|---|---|---|---|---|
| Fenton | Reactive Red 2 | Fe²⁺ | Dark, acidic pH | Simplicity | researchgate.net |
| Photo-Fenton | Reactive Red 2 | Fe²⁺ | UV light, acidic pH | Higher degradation rate (99.9% color removal in 10 min) | researchgate.net |
| Photo-Fenton | Rhodamine 6G | Fe³⁺ (from FeCl₃) | UV light, pH 4.5 | High decolorizing degrees | researchgate.net |
Electro-Fenton Applications and Optimization
The Electro-Fenton (EF) process is another advanced oxidation method that integrates electrochemical technology with the Fenton reaction. In this system, the necessary reagents for the Fenton reaction, namely Fe²⁺ and H₂O₂, are generated in situ and continuously.
Hydrogen peroxide is typically produced at the cathode through the two-electron reduction of dissolved oxygen:
Reaction 5: Cathodic Generation of H₂O₂ O₂ + 2H⁺ + 2e⁻ → H₂O₂
The ferrous ions (Fe²⁺) can be continuously supplied to the solution by the electro-dissolution of a sacrificial iron anode:
Reaction 6: Anodic Generation of Fe²⁺ Fe → Fe²⁺ + 2e⁻
Alternatively, an external source of iron, such as iron(II) chloride tetrahydrate, can be added to the electrolyte, and the Fe²⁺ is regenerated at the cathode from the Fe³⁺ produced during the Fenton reaction:
Reaction 7: Cathodic Regeneration of Fe²⁺ Fe³⁺ + e⁻ → Fe²⁺
The in situ generation and regeneration of Fenton's reagents offer several advantages over the conventional process, including better control over the production of hydroxyl radicals, minimization of iron sludge, and the potential to operate at a wider pH range.
Optimization of the electro-Fenton process involves several key parameters:
Applied Current/Potential: This controls the rate of H₂O₂ and Fe²⁺ generation and regeneration.
Cathode Material: The choice of cathode material is crucial for efficient O₂ reduction to H₂O₂. Carbon-based materials like carbon felt are commonly used.
pH: While the EF process can operate at a wider pH range than the classic Fenton reaction, acidic conditions (around pH 3) are still generally optimal for maximizing •OH production.
Iron Concentration: The concentration of the iron catalyst, whether added externally or generated anodically, needs to be optimized to maximize degradation efficiency while minimizing sludge formation.
The electro-Fenton process has proven to be a highly effective method for the mineralization of persistent organic pollutants, including dyes, pharmaceuticals, and pesticides.
Table 4: Operational Parameters in Electro-Fenton Processes
| Parameter | Typical Range/Value | Influence on Process |
|---|---|---|
| pH | 2.5 - 4.0 (Optimal ~3) | Affects iron speciation, H₂O₂ stability, and •OH redox potential. |
| Applied Current | Varies with reactor size | Determines the rate of reagent generation and energy consumption. |
| Fe²⁺ Concentration | 10 - 50 mg/L | Catalyzes H₂O₂ decomposition; excess can scavenge •OH. |
Applications in Materials Science and Engineering
Precursor for Iron Oxide and Hydroxide (B78521) Nanomaterials Synthesis
The synthesis of iron oxide and hydroxide nanoparticles is a significant area of research due to their diverse applications in fields such as magnetic storage, catalysis, and biomedicine. Iron(II) chloride tetrahydrate is a key starting material in many synthesis routes, enabling the production of various phases with tailored characteristics.
Iron(II) chloride tetrahydrate is frequently employed in the co-precipitation synthesis of magnetite (Fe₃O₄) nanoparticles. nih.gov This widely used method involves the chemical precipitation of iron oxides from an aqueous solution containing both ferrous (Fe²⁺) and ferric (Fe³⁺) ions in a controlled stoichiometric ratio. nih.govmdpi.com Typically, FeCl₂·4H₂O is mixed with a ferric salt, such as ferric chloride hexahydrate (FeCl₃·6H₂O), in a 1:2 molar ratio, respectively. sapub.orgchalcogen.rotandfonline.com The addition of a base, like sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), raises the pH of the solution, leading to the rapid formation of a black precipitate of magnetite. nih.govsapub.orgmdpi.com
The fundamental chemical reaction for this process can be represented as:
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
The resulting magnetite nanoparticles are often superparamagnetic, a property highly desirable for biomedical applications. tandfonline.com Maghemite (γ-Fe₂O₃), another important magnetic iron oxide, can be obtained through the controlled oxidation of the initially formed magnetite nanoparticles. chalcogen.roukm.my This transformation can be achieved by treating the magnetite precipitate with an oxidizing agent or by controlled heating in air. chalcogen.roukm.my The synthesis parameters, including temperature, pH, and the molar ratio of the iron precursors, are critical in determining the phase purity, particle size, and magnetic properties of the final product. mdpi.comtandfonline.com
| Precursors | Method | Key Parameters | Product | Average Particle Size | Reference |
|---|---|---|---|---|---|
| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation with carob leaf extract and NaOH | Fe²⁺/Fe³⁺ molar ratio of 1/2, 80°C | Magnetite (Fe₃O₄) | 8 nm | sapub.org |
| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation in NaOH, followed by oxidation with HNO₃ and FeNO₃ | Fe²⁺/Fe³⁺ molar ratio of 1/2, 100°C | Maghemite (γ-Fe₂O₃) | 8.3 nm | chalcogen.ro |
| FeCl₂·4H₂O, FeCl₃·6H₂O | Co-precipitation with NH₄OH | Ar bubbling, 60°C | Magnetite (Fe₃O₄) | 10-20 nm | mdpi.com |
| FeCl₂·4H₂O, FeCl₃·6H₂O | In-situ precipitation with NH₄OH | Fe²⁺/Fe³⁺ molar ratio of 1/2, 60°C, 500 rpm | Magnetite (Fe₃O₄) | Not Specified | tandfonline.com |
While ferric (Fe³⁺) precursors are more commonly used for the direct synthesis of hematite (B75146) (α-Fe₂O₃) and goethite (α-FeOOH), Iron(II) chloride tetrahydrate can be a crucial component in processes leading to these structures. academicjournals.orgunam.mxresearchgate.net Often, the synthesis involves the initial formation of other iron-containing phases which are then transformed into the desired product.
For instance, goethite can be synthesized by the oxidation of Fe(OH)₂ precipitates, which can be formed from FeCl₂·4H₂O. researchgate.net The controlled oxidation of ferrous ions under specific pH and temperature conditions can lead to the formation of different iron oxyhydroxides.
Akaganeite (β-FeOOH) is a specific iron oxyhydroxide that forms in chloride-rich environments. Iron(II) chloride tetrahydrate can serve as a direct precursor for akaganeite. For example, akaganeite nanorods have been synthesized through the hydrolysis of solutions containing both FeCl₃ and FeCl₂. nih.gov Furthermore, akaganeite can be formed through a solid-state transformation from FeCl₂·4H₂O or via the biological oxidation of FeCl₂ solutions by microorganisms like Acidithiobacillus ferrooxidans. scispace.comnih.gov This biogenic process yields spindle-shaped akaganeite nanocrystals approximately 200 nm in length. nih.gov
Hematite, the most stable iron oxide, can be produced by the thermal dehydration (calcination) of goethite or akaganeite precursors that were synthesized using Iron(II) chloride tetrahydrate. google.com Hydrothermal synthesis methods using a mixture of iron chloride and other reagents like urea (B33335) or caffeine (B1668208) can also yield various hematite nanostructures, including hexagonal prisms and cubes. google.comgoogle.com
The physical and chemical properties of nanoparticles are highly dependent on their size, shape, and morphology. When using Iron(II) chloride tetrahydrate as a precursor, these characteristics can be precisely controlled by manipulating the synthesis conditions.
Several factors influence the final nanoparticle morphology:
Precursor Concentration: The concentration of FeCl₂·4H₂O and any co-precursors can affect the nucleation and growth rates of the nanoparticles, thereby influencing their final size. ukm.my
Temperature: Reaction temperature plays a critical role. Higher temperatures can lead to larger, more crystalline particles. mdpi.com
pH: The pH of the reaction medium determines the hydrolysis and precipitation kinetics of iron hydroxides, which is fundamental to the formation of the final oxide structures.
Stirring Rate: The speed of stirring affects the homogeneity of the reaction mixture and can influence particle size and distribution. mdpi.com
Additives: The presence of surfactants, polymers, or other capping agents can direct the growth of nanoparticles, leading to specific shapes such as nanorods, nanocubes, or nanospheres. jchr.org
For example, in the co-precipitation synthesis of magnetite, variations in stirring speed and reaction temperature have been shown to significantly influence the resulting particle size. mdpi.com Similarly, in the synthesis of akaganeite nanorods, the presence of urea and the concentration of FeCl₂ were found to impact the average diameter and length of the nanorods. nih.gov By carefully controlling these parameters, researchers can tailor the properties of the nanomaterials for specific applications.
Fabrication of Thin Films and Coatings
Iron(II) chloride tetrahydrate also finds application as a precursor for creating thin films and coatings with specific functional properties, such as magnetic or corrosion-resistant layers.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing highly uniform and conformal thin films. The choice of precursor is critical for these processes, requiring compounds with sufficient volatility and thermal stability. While organometallic compounds are most commonly used as iron precursors for CVD and ALD due to their favorable vapor pressures, research into more cost-effective and simpler precursors is ongoing. strem.comcore.ac.uk
Iron(II) chloride, in its anhydrous form, has been explored as a precursor. However, the tetrahydrate form (FeCl₂·4H₂O) generally has limited direct applicability in conventional CVD/ALD processes due to its low volatility and the presence of water molecules, which can interfere with the deposition chemistry. Development in this area focuses on modifying such simple inorganic salts or designing new precursor delivery systems to make them suitable for vapor deposition techniques.
Electrodeposition is a versatile and scalable method for producing metallic coatings. Iron(II) chloride tetrahydrate is a common component of electrolytic baths for the deposition of iron and iron alloy films. lenr-forum.com The process involves dissolving FeCl₂·4H₂O in a suitable solvent, often water or a non-aqueous solvent like ethylene (B1197577) glycol, to create an electrolyte. lenr-forum.compolimi.it
When an electric potential is applied between two electrodes immersed in the bath, Fe²⁺ ions migrate to the cathode (the substrate to be coated) and are reduced to metallic iron (Fe⁰), forming a film on the substrate surface.
Fe²⁺ + 2e⁻ → Fe(s)
The properties of the electrodeposited iron film, such as its morphology, purity, and magnetic characteristics, can be controlled by adjusting the deposition parameters:
Bath Composition: The concentration of FeCl₂·4H₂O and the presence of additives influence the conductivity of the bath and the quality of the deposit.
Solvent: While aqueous solutions are common, non-aqueous solvents like ethylene glycol can be used to avoid issues like hydrogen evolution and the precipitation of hydroxides, leading to higher purity and more compact, nanostructured films. polimi.it
Applied Potential/Current Density: These parameters control the rate of deposition and significantly affect the film's microstructure and grain size. polimi.it
Temperature and pH: These factors affect the stability of the bath and the properties of the resulting deposit. lenr-forum.com
Recent studies have demonstrated the successful electrodeposition of high-purity, nanostructured iron films from ethylene glycol solutions containing FeCl₂·4H₂O, yielding deposits with good corrosion resistance and magnetic properties. polimi.it
| Electrolyte Composition | Substrate | Deposition Potential | Resulting Film Characteristics | Reference |
|---|---|---|---|---|
| 0.045 M FeCl₂·4H₂O in Ethylene Glycol | Copper | -1.7 V vs Pt | High purity, nanostructured morphology (50-200 nm crystals), good corrosion resistance | polimi.it |
| FeCl₂ in Diglyme and AlCl₃ | Not Specified | Not Specified | Compact and smooth morphology, free from hydrogen gas evolution effects | researcher.liferesearchgate.net |
| Aqueous FeCl₂ solutions | Various | Variable | Used for electrotyping and rebuilding worn parts | lenr-forum.com |
Development of Hybrid Materials and Composites
Iron(2+);chloride;tetrahydrate (FeCl₂·4H₂O) serves as a versatile and crucial precursor in the burgeoning field of materials science for the development of advanced hybrid materials and composites. Its utility stems from the reactivity of the iron(II) ion, which can be integrated into various matrices to create materials with tailored magnetic, catalytic, and structural properties. These hybrid materials find applications in a wide array of technological domains, from environmental remediation to sophisticated electronic devices.
Integration of Iron(II) Chloride into Polymer and Carbon-Based Composites
The incorporation of iron(II) chloride tetrahydrate into polymer and carbon-based matrices is a key strategy for fabricating multifunctional composite materials. This integration is typically achieved by using the iron salt as a precursor for the in situ synthesis of iron-based nanoparticles, most commonly iron oxides like magnetite (Fe₃O₄), within the host material. mdpi.comnih.gov This approach allows for a uniform dispersion of the nanoparticles, leading to enhanced properties of the final composite material. mdpi.com
In the creation of magnetic polymer composites, iron(II) chloride is often used in conjunction with an iron(III) salt in a co-precipitation reaction. nih.gov This method involves dissolving the iron salts in a polymer solution or monomer mixture, followed by the addition of a base to precipitate magnetic iron oxide nanoparticles directly within the polymer matrix as it forms. mdpi.com The resulting polymer nanocomposites exhibit superparamagnetic behavior and can be manipulated by an external magnetic field, making them suitable for applications such as targeted drug delivery, magnetic separation processes, and the development of advanced sensors. nih.govnih.gov
Similarly, carbon-based composites, including those utilizing graphene, carbon nanotubes, and activated carbon, are often enriched with iron nanoparticles derived from iron(II) chloride tetrahydrate. nih.govrsc.orgnih.gov These composites leverage the high surface area and conductivity of the carbon matrix along with the magnetic or catalytic activity of the iron-based nanoparticles. nih.gov For instance, the modification of activated carbon with iron oxides can significantly enhance its capacity for adsorbing pollutants like heavy metals and organic dyes from water. nih.govnih.gov The synthesis process may involve impregnating the carbon material with a solution of iron(II) chloride tetrahydrate, followed by a chemical transformation to form the desired iron-based nanoparticles.
The table below summarizes representative examples of polymer and carbon-based composites developed using iron(II) chloride as a precursor.
| Composite Type | Host Matrix | Iron-Based Nanoparticle | Synthesis Method | Key Properties | Potential Applications |
| Magnetic Polymer Nanocomposite | Polypyrrole/Silica | Magnetite (Fe₃O₄) | Co-precipitation polymerization | Magnetic, High Adsorption Capacity | Water treatment for removal of dyes and heavy metals nih.gov |
| Magnetic Polymer Nanocomposite | Chitosan | Magnetite (Fe₃O₄) | Ultrasound-assisted in situ synthesis | Superparamagnetic | Biomedicine nih.gov |
| Iron-Enriched Carbon Composite | Porous Silica/Carbon | Iron Oxides | Two-step impregnation and carbonization | High Adsorption Effectiveness | Environmental remediation, heavy metal removal nih.gov |
| Magnetic Hydrogel | Acrylic acid/Itaconic acid | Iron Oxides | In situ precipitation | Magnetic | Biomedicine nih.gov |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers Synthesis
Iron(II) chloride tetrahydrate is a pivotal starting material in the synthesis of iron-based metal-organic frameworks (MOFs) and coordination polymers. acs.orgmdpi.commdpi.com These materials are crystalline solids constructed from metal ions or clusters connected by organic ligands, resulting in highly porous structures with vast internal surface areas. semanticscholar.orgcd-bioparticles.net The choice of the metal precursor is critical as it influences the resulting structure and properties of the framework.
In the synthesis of iron-based MOFs, iron(II) chloride tetrahydrate can serve as the source of the iron(II) nodes. acs.org For example, it has been used in the synthesis of members of the MIL (Materials of Institut Lavoisier) family of MOFs, such as MIL-100. acs.orgacs.org The synthesis typically involves reacting FeCl₂·4H₂O with a specific organic linker, such as a tricarboxylic acid, under controlled conditions, often hydrothermally or solvothermally. acs.orgmdpi.com The resulting iron-based MOFs exhibit exceptional properties, including high stability and catalytic activity, making them promising candidates for gas storage, separation, and catalysis. acs.orgcd-bioparticles.netau.dk Some iron-containing MOFs are also explored for biomedical applications due to their low toxicity and biodegradability. semanticscholar.orgmdpi.com
Coordination polymers, which can be considered as a broader class of materials including MOFs, are also synthesized using iron(II) chloride tetrahydrate. mdpi.comresearchgate.netrsc.org In these materials, the iron(II) centers are connected by organic ligands to form one-, two-, or three-dimensional structures. mdpi.comrsc.org The synthesis of these polymers often involves the straightforward reaction of the iron salt with a suitable organic ligand in a solution. researchgate.net The properties of the resulting coordination polymer, such as its magnetic behavior and spin-crossover characteristics, are highly dependent on the coordination environment of the iron(II) ion and the nature of the organic linker. researchgate.net
The following table provides examples of MOFs and coordination polymers synthesized using an iron(II) precursor.
| Material Name/Type | Iron Source | Organic Linker | Synthesis Method | Key Features | Potential Applications |
| MIL-100(Fe) | Iron(II) chloride tetrahydrate acs.orgacs.org | 1,3,5-Benzenetricarboxylic acid | Hydrothermal acs.orgacs.org | High porosity, Lewis acid sites | Catalysis (e.g., styrene (B11656) oxidation) acs.orgacs.org |
| Iron(II) Coordination Polymer | Iron(II) sulfate (B86663) heptahydrate | 5-(4'-carboxyphenoxy)nicotinic acid | Hydrothermal | 3D framework, catalytic activity | Homogeneous catalysis (alkane oxidation) mdpi.com |
| Iron(II) Coordination Polymer | Iron(II) tetrafluoroborate (B81430) hexahydrate | 1,4-bis(1,2':6',1''-bispyrazolylpyridin-4'-yl)benzene | Solution reaction | Spin transition above room temperature | Molecular switches, sensors researchgate.net |
| [Fe(TPOM)(SCN)₂] | Not specified | Tetrakis(4-pyridyloxymethylene)methane | Solvothermal | 3D porous framework | Spin-crossover materials rsc.org |
Environmental Chemistry and Remediation Research
Role in Soil and Groundwater Remediation Technologies
Ferrous chloride tetrahydrate is a versatile amendment in soil and groundwater remediation, employed to immobilize contaminants and to stimulate biogeochemical processes that lead to their degradation or containment.
Materials derived from ferrous chloride are used to immobilize heavy metals and radionuclides in contaminated soils and groundwater, reducing their mobility and bioavailability. The primary mechanisms include adsorption, co-precipitation, and surface complexation. bohrium.com
One common approach is the co-precipitation of heavy metals with iron hydroxides. When ferrous chloride is introduced into a contaminated system and oxidizes to ferric iron, the subsequent precipitation of ferric hydroxide (B78521) can incorporate heavy metal ions into its amorphous structure. patoczka.net This process, known as co-precipitation, effectively removes metals like cadmium, copper, lead, and zinc from the aqueous phase. patoczka.net Research has demonstrated that ferric salts are effective at scavenging a variety of heavy metals, reducing their concentrations to very low levels. patoczka.net
Adsorption onto the surface of iron oxides is another key immobilization mechanism. Iron oxides have a high affinity for many heavy metals and radionuclides. In soil washing technologies, ferric chloride solutions have been used to extract heavy metals like cadmium from the soil matrix. mdpi.comresearchgate.net The process involves lowering the pH, which promotes the desorption of metals from soil particles, and subsequent complexation and removal. mdpi.comnih.gov Following extraction, amendments can be used to stabilize the soil. researchgate.net
The effectiveness of heavy metal removal by iron-based materials can be summarized in the following table, based on findings from soil washing experiments.
| Heavy Metal | Washing Agent | Removal Efficiency (%) | Reference |
|---|---|---|---|
| Cadmium (Cd) | Ferric Chloride (FeCl₃) | 70 | researchgate.net |
| Copper (Cu) | Ferric Chloride (FeCl₃) | 40 | researchgate.net |
| Lead (Pb) | Ferric Chloride (FeCl₃) | 33 | researchgate.net |
| Zinc (Zn) | Ferric Chloride (FeCl₃) | 17 | researchgate.net |
| Cadmium (Cd) | Citric Acid + FeCl₃ | 94.8 | nih.gov |
| Chromium (Cr) | Citric Acid + FeCl₃ | 79.5 | nih.gov |
| Lead (Pb) | Citric Acid + FeCl₃ | 92.7 | nih.gov |
| Zinc (Zn) | Citric Acid + FeCl₃ | 97.2 | nih.gov |
The addition of ferrous chloride to contaminated soils and groundwater can trigger a cascade of biogeochemical interactions that are beneficial for remediation. These interactions often involve coupling abiotic chemical reactions with microbial metabolic processes.
A key application is in the remediation of sites contaminated with organic pollutants under anaerobic, sulfate-reducing conditions. High concentrations of sulfide (B99878), produced by sulfate-reducing bacteria (SRB), can be toxic and inhibit the very microbes responsible for degrading contaminants like benzene, ethylbenzene, and xylenes (B1142099) (BEX). nih.gov Ferrous chloride is added to precipitate the excess sulfide as iron sulfide (FeS). nih.gov This detoxification allows the indigenous SRB population to effectively degrade the organic pollutants. Research has shown that the addition of ferrous chloride was the only amendment needed to facilitate complete BEX degradation in sulfide-inhibited groundwater. nih.gov
Furthermore, the ferrous iron added can enhance bioremediation of chlorinated solvents like tetrachloroethene (PCE). nih.gov Ferrous iron is an essential metal for microorganisms and can enhance biological processes involved in dechlorination. nih.gov Studies have shown that supplementing groundwater with ferrous iron accelerated the reductive dechlorination of PCE and its toxic daughter products, cis-DCE and vinyl chloride (VC), by microbial communities containing Dehalococcoides species. nih.gov This enhancement is attributed to the cooperative effect of iron and methanogens on the dechlorinating bacteria. nih.gov The process combines in-situ chemical reduction with enhanced bioremediation, where the ferrous iron acts both as a chemical reductant and a biostimulant. mdpi.com This dual role makes ferrous chloride a valuable tool for managing complex contaminated sites. itrcweb.orgclu-in.org
Advanced Remediation Strategies Utilizing FeCl₂·4H₂O
Advanced remediation strategies are moving beyond conventional methods by integrating chemical and biological processes to achieve more efficient and complete degradation of environmental contaminants. Iron(II) chloride tetrahydrate is at the forefront of this evolution, primarily due to the reactivity of the ferrous iron (Fe²⁺) ion. As an effective reducing agent, Fe²⁺ can facilitate the transformation of a wide range of pollutants, making it a valuable component in innovative cleanup technologies.
Coupling with Biological Systems for Enhanced Degradation
The synergy between chemical reagents and biological systems offers a powerful approach to environmental remediation. The addition of FeCl₂·4H₂O to microbial consortia has been shown to enhance the degradation of various organic pollutants. The ferrous ions can act as a catalyst in Fenton and Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) that can break down complex organic molecules into simpler, less toxic compounds. These simpler compounds can then be more readily metabolized by microorganisms.
Table 1: Enhanced Degradation of Perchlorate with Iron Addition
| Condition | Initial Perchlorate Concentration (mg L⁻¹) | Time for Complete Degradation (h) | Fold Increase in Reduction Rate (vs. Control) |
|---|---|---|---|
| Control (no iron) | ~1586 | > 240 | - |
| Fe(II)-0.1 mmol L⁻¹ | ~1586 | 96 | 7.46 |
| Fe(III)-0.1 mmol L⁻¹ | ~1586 | 96 | 7.24 |
This table is based on research findings demonstrating that the addition of both Fe(II) and Fe(III) can significantly accelerate the bioreduction of perchlorate. The presence of iron was found to enhance the secretion of cytochrome c and improve electron transfer, leading to faster degradation rates.
Sustainable Approaches for Pollution Abatement
The pursuit of sustainability in environmental remediation involves minimizing the environmental footprint of the cleanup process itself, reducing reliance on virgin resources, and promoting circular economy principles. The use of Iron(II) chloride tetrahydrate aligns well with these goals, particularly when the compound is sourced from industrial byproducts.
A significant source of FeCl₂·4H₂O is spent pickle liquor, a waste product from the steel industry's acid treatment of steel surfaces. nih.govpreprints.org Instead of being treated as a hazardous waste requiring disposal, this iron-rich liquor can be recovered and utilized as a valuable resource in environmental remediation. researchgate.net This "waste-to-value" approach not only provides a cost-effective source of a remediation agent but also reduces the environmental burden associated with waste disposal and the manufacturing of new chemicals. nih.gov
The economic and environmental benefits of this circular economy model are substantial. By recycling waste streams, industries can reduce their disposal costs and create a new revenue stream. From an environmental perspective, this practice conserves natural resources that would otherwise be used to produce virgin ferrous chloride and reduces the energy consumption and greenhouse gas emissions associated with both waste treatment and chemical manufacturing.
Table 2: Bioremediation of Heavy Metals by Enterobacter spp. Consortium
| Heavy Metal | Initial Concentration (in 100% Industrial Wastewater) | Removal Efficiency (%) by Bacterial Consortium |
|---|---|---|
| Zn²⁺ | - | >90 |
| Fe²⁺ | - | >90 |
| Pb²⁺ | - | >90 |
| Mn²⁺ | - | >90 |
| Ni²⁺ | - | >90 |
| Cd²⁺ | - | >90 |
This table illustrates the high efficiency of a bacterial consortium of Enterobacter species in removing various heavy metals, including iron (Fe²⁺), from industrial wastewater. This highlights the potential for biological systems to effectively treat complex waste streams. nih.govresearchgate.net
Analytical and Spectroscopic Methodologies for Iron Ii Chloride Tetrahydrate in Complex Systems
Quantitative and Qualitative Analysis in Environmental and Industrial Matrices
Analyzing iron(II) in matrices such as soil, wastewater, and industrial process streams requires methods that are not only sensitive and selective but also robust enough to handle interferences from other components.
Spectrophotometric and colorimetric methods are widely used for the determination of iron(II) due to their simplicity, cost-effectiveness, and reliability. thermofisher.com These techniques are based on the reaction of Fe(II) ions with a chromogenic ligand to form a colored complex, the absorbance of which is measured at a specific wavelength. thermofisher.com The concentration of Fe(II) is then determined by relating the absorbance to a calibration curve according to the Beer-Lambert law. nih.gov
Several reagents are commonly used for the selective complexation of Fe(II). nih.gov 1,10-phenanthroline (B135089) is a classic reagent that forms a stable, orange-red tris(1,10-phenanthroline)iron(II) complex. thermofisher.comresearchgate.netdtic.mil Ferrozine is another highly sensitive reagent that forms a magenta-colored complex with Fe(II) and is frequently used for analyzing environmental water samples. dtic.mildss.go.th Other reagents include 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNAHBH), which forms a reddish-brown complex, and morin, which produces a light green chelate product. nih.govresearchgate.nettubitak.gov.tr The choice of reagent depends on the required sensitivity, the pH of the sample, and the potential interfering ions present in the matrix. researchgate.net For instance, the European Pharmacopoeia's method uses phosphate (B84403) to mask the color of ferric iron, thereby eliminating background interference when determining ferrous content in ferric chloride. researchgate.net
Table 1: Comparison of Spectrophotometric Reagents for Iron(II) Detection
| Reagent | Wavelength of Max. Absorbance (λmax) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| 1,10-phenanthroline | 520 nm | - | 0.1 - 4 | researchgate.net |
| Ferrozine | 562 nm | - | - | dss.go.th |
| Morin | 415 nm | 6.85 × 10⁴ | 0.01 - 10 | researchgate.net |
Distinguishing between the different oxidation states of iron, Fe(II) and Fe(III), is crucial in many environmental and biological systems, as their mobility, bioavailability, and toxicity can differ significantly. nih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC), are powerful tools for iron speciation analysis. nih.govmetrohm.com
These methods typically involve the separation of Fe(II) and Fe(III) on a column, followed by detection. nih.gov A common strategy is to form complexes of the iron species with a chelating agent, such as pyridine-2,6-dicarboxylic acid (PDCA) or dipicolinic acid, prior to or during the separation. nih.govmetrohm.comnih.gov The resulting charged complexes can be separated on an ion-exchange column. nih.gov Following separation, the iron species can be quantified using various detectors. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive detection method that can be coupled with HPLC (HPLC-ICP-OES) for robust iron speciation. nih.gov Alternatively, post-column reaction with a chromogenic reagent like 4-(2-pyridylazo)-resorcinol (PAR) allows for detection using a standard UV/VIS detector. metrohm.com Chemiluminescence detection has also been employed, offering high sensitivity with detection limits as low as 7 µg L⁻¹ for Fe(II). nih.govresearchgate.net
Table 2: Chromatographic Methods for Iron Speciation
| Technique | Column Type | Mobile Phase/Reagent | Detector | Detection Limit | Reference |
|---|---|---|---|---|---|
| HPLC-ICP-OES | Short Cation-Exchange | Pyridine-2,6-dicarboxylic acid (PDCA) | ICP-OES | 50 mg/kg (Fe(II)) | |
| IC | Anion Exchange | Dipicolinic acid / PAR (post-column) | UV/VIS (510 nm) | - | metrohm.com |
| IC-CLD | Mixed-bed Ion-Exchange | Pyridine-2,6-dicarboxylic acid (PDCA) | Chemiluminescence | 7 µg/L (Fe(II)) | nih.gov |
Electrochemical methods offer a direct means of probing the redox state of iron in complex systems and are well-suited for in situ measurements. acs.org These techniques can simultaneously determine the concentrations of Fe(II) and Fe(III) by measuring the electrochemical response of the redox couple at an electrode surface. researchgate.net
One such technique involves the use of a rotating disk electrode with steady-state polarization. researchgate.net By measuring the limiting currents associated with the oxidation of Fe(II) and the reduction of Fe(III), the concentrations of both species can be calculated using derived linear equations. researchgate.net Cyclic voltammetry is another powerful tool where the potential is scanned and the resulting current is measured, providing information on the reversible redox process between Fe(III) and Fe(II). researchgate.net These approaches are advantageous as they can be rapid, low-cost, and potentially portable, making them suitable for real-time, on-site monitoring of iron-enriched waters or industrial streams. researchgate.net Mediated electrochemical analysis, where a redox mediator facilitates electron transfer between the iron species and the electrode, can also be used to quantify the amount of redox-active iron on mineral surfaces. acs.org
In Situ and Operando Spectroscopic Investigations
To understand the dynamic behavior of iron(II) chloride tetrahydrate in real-world processes, it is essential to study the system under actual working conditions. In situ and operando spectroscopy allow for the characterization of materials during a chemical reaction or transformation in real-time. wikipedia.orgnih.gov The operando approach specifically aims to establish a direct correlation between the structural properties of a substance and its reactive or transformative behavior by simultaneously measuring both. wikipedia.orgnih.govethz.ch
In catalysis, iron(II) chloride can serve as a catalyst or precursor. wikipedia.org Understanding the reaction mechanism requires the identification of transient or short-lived reaction intermediates. Operando spectroscopy is a vital methodology for this purpose. wikipedia.org By using a specialized reaction cell, techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or X-ray Absorption Spectroscopy (XAS) can probe the catalyst while the reaction is proceeding. wikipedia.orgornl.gov Simultaneously, the reactants and products are analyzed, often by an online mass spectrometer or gas chromatograph. nih.govornl.gov
This combined approach allows for the direct observation of changes in the iron catalyst's oxidation state or coordination environment as the reaction progresses. ethz.ch For example, time-resolved XAS can capture changes in the electronic structure of the iron center, while operando FTIR can identify adsorbed molecules and surface intermediates. ethz.chornl.gov This methodology enables the correlation of specific spectral features with catalytic activity, providing crucial insights into the reaction mechanism and the nature of the active catalytic species. nih.gov While direct studies on Iron(II) chloride tetrahydrate are specific, the principles have been demonstrated in various catalytic systems, such as monitoring iron carbide nanoparticles in hydrodeoxygenation reactions and iron-zeolite catalysts in N₂O decomposition. ethz.chacs.orgresearchgate.net
Iron(II) chloride tetrahydrate introduced into the environment is subject to various transformation processes, including oxidation, precipitation, and complexation with natural organic matter. In situ spectroscopic techniques are invaluable for tracking these environmental pathways under conditions that closely mimic natural systems.
X-ray Absorption Spectroscopy (XAS) is a particularly powerful tool for this purpose. It can provide detailed information about the oxidation state and local coordination environment (i.e., the number and type of neighboring atoms) of the iron ions in aqueous solutions, brines, or even on mineral surfaces. nih.govresearchgate.net In situ XAS studies have shown that in aqueous chloride solutions, the coordination of Fe(II) changes as a function of temperature and chloride concentration. nih.govresearchgate.net At low temperatures and concentrations, Fe(II) is typically in an octahedral coordination with water and chloride ions. nih.gov As temperature and/or chloride concentration increase, a transformation to a tetrahedral coordination occurs. researchgate.net By applying such techniques to environmental samples under controlled laboratory conditions that simulate natural variations in temperature, pH, and chemical composition, scientists can directly observe and model the speciation and transformation pathways of iron(II) in settings ranging from sedimentary brines to hydrothermal fluids. researchgate.net
Thermal Decomposition Kinetics and Mechanisms using TGA/DTA
The thermal decomposition of iron(II) chloride tetrahydrate (FeCl₂·4H₂O) is a complex process involving multiple stages of dehydration, the kinetics and mechanisms of which are significantly influenced by the surrounding atmosphere. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal techniques for elucidating the discrete steps of this decomposition, quantifying the associated mass losses, and determining the kinetic parameters that govern the reactions.
Detailed Research Findings
Studies employing simultaneous TGA/DTA have revealed that the decomposition of iron(II) chloride tetrahydrate is not a simple, single-step process but rather a sequence of dehydration events. The nature of these events is highly dependent on whether the analysis is conducted in a static atmosphere (like self-generated air) or under a dynamic flow of an inert gas, such as nitrogen.
Decomposition in a Static Air Atmosphere:
In a static air or self-generated atmosphere, the thermal dehydration of FeCl₂·4H₂O proceeds in three discernible steps. researchgate.net The initial step involves the loss of approximately two molecules of water. This is followed by two subsequent steps, where roughly one molecule of water is lost in each. researchgate.net The mechanism best fitting the kinetic data for the decomposition in static air is generally found to be a "nucleation and growth" model. researchgate.net This suggests that the process begins with the formation of small nuclei of the dehydrated phase, which then grow and eventually coalesce.
Beyond the initial dehydration, further heating in the presence of air can lead to more complex reactions. Above 140°C, there is evidence of the formation of iron oxychloride (FeOCl). researchgate.net In the temperature range of 160–400°C, the solid residue may consist of a mixture of phases, including β-FeOOH and α-Fe₂O₃. researchgate.net
Decomposition in a Flowing Nitrogen Atmosphere:
When the thermal decomposition is carried out under a flowing nitrogen atmosphere, the process also occurs in three steps, though with some notable differences compared to decomposition in static air. The first step involves the loss of approximately 2.1 moles of water. researchgate.net This initial stage of dehydration is consistent with a "nucleation and growth" mechanism. researchgate.net
However, the subsequent two dehydration steps in a flowing nitrogen atmosphere are better described by a "contracting phase boundary" model. researchgate.net This model assumes that the reaction starts at the surface of the particles and progresses inward at a constant rate. The total loss of water is observed to be slightly higher in a flowing nitrogen atmosphere compared to static air. researchgate.net By approximately 183°C, at a heating rate of 6°C/min, the compound is typically fully dehydrated. researchgate.net
The DTA curve for the decomposition in an inert atmosphere shows endothermic peaks corresponding to each of the dehydration steps, indicating that these are energy-absorbing processes.
Data Tables
The following tables summarize the key findings from TGA/DTA studies on the thermal decomposition of iron(II) chloride tetrahydrate.
Table 1: Thermal Decomposition Stages of Iron(II) Chloride Tetrahydrate in Static Air
| Decomposition Stage | Moles of H₂O Lost | Predominant Kinetic Model |
| Step 1 | ~2.0 | Nucleation and Growth |
| Step 2 | ~1.1 | Nucleation and Growth |
| Step 3 | ~1.0 | Nucleation and Growth |
Table 2: Thermal Decomposition Stages of Iron(II) Chloride Tetrahydrate in Flowing Nitrogen
| Decomposition Stage | Moles of H₂O Lost | Predominant Kinetic Model |
| Step 1 | ~2.1 | Nucleation and Growth |
| Step 2 | Variable | Contracting Phase Boundary |
| Step 3 | Variable | Contracting Phase Boundary |
Table 3: Kinetic Parameters for Thermal Decomposition of Iron(II) Chloride Tetrahydrate
| Atmosphere | Decomposition Stage | Activation Energy (Ea) | Pre-exponential Factor (A) |
| Static Air | Step 1 | Data not available | Data not available |
| Step 2 | Data not available | Data not available | |
| Step 3 | Data not available | Data not available | |
| Flowing Nitrogen | Step 1 | Data not available | Data not available |
| Step 2 | Data not available | Data not available | |
| Step 3 | Data not available | Data not available |
Note: Specific quantitative values for temperature ranges, mass loss percentages, activation energies, and pre-exponential factors are not consistently available across publicly accessible literature. The provided tables reflect the qualitative and semi-quantitative findings of published studies.
Future Research Directions and Interdisciplinary Prospects
Predictive Modeling and Machine Learning in Iron Chemistry
The integration of predictive modeling and machine learning (ML) is set to revolutionize the study of iron chemistry by accelerating the discovery and design of novel iron(II) complexes with tailored properties. High-throughput screening, powered by ML algorithms, can efficiently navigate vast chemical spaces to identify candidate molecules with desired functionalities. acs.orgnih.gov Well-trained models are capable of screening thousands of candidates in seconds, maintaining the accuracy of reference methods while significantly reducing computational cost. acs.orgnih.gov
Neural network potentials (NNPs) are emerging as powerful tools for modeling the complex potential energy surfaces of iron(II) complexes, considering both high-spin (HS) and low-spin (LS) states. acs.orgnih.gov Recent work has focused on developing comprehensive datasets, with one such set containing over 23,000 conformers of Fe(II) complexes, to train neural networks for accurate energy and spin-splitting predictions. acs.orgnih.gov These models can achieve remarkable accuracy, with mean absolute errors (MAE) as low as 0.037 eV for total energy prediction and 0.030 eV for splitting energy. acs.org This level of precision is crucial for understanding the subtle energy differences that govern the spin states of iron(II) compounds. nih.gov
Machine learning models are also being applied to predict the magnetic properties of iron-based compounds. researchgate.netaip.org By training algorithms on extensive materials databases, researchers can predict magnetic moments with a mean absolute error of 0.148 µB per atom for ferromagnetic iron-based compounds. aip.org Furthermore, ML models have demonstrated the ability to predict the transition temperatures of spin-crossover (SCO) complexes, a critical parameter for materials used in switching and memory devices. chemrxiv.org These predictive capabilities not only advance our fundamental understanding but also guide the experimental synthesis of new materials with specific magnetic and electronic properties. researchgate.netaip.org
Performance of Machine Learning Models in Predicting Iron(II) Complex Properties
| Property Predicted | Machine Learning Model | Achieved Accuracy (Mean Absolute Error) | Reference |
|---|---|---|---|
| Total Energy of Fe(II) Complexes | Neural Network Potential | 0.037 eV | acs.org |
| Spin Splitting Energy of Fe(II) Complexes | Neural Network Potential | 0.030 eV | acs.org |
| Magnetic Moment of Ferromagnetic Iron-Based Compounds | Random Forest | 0.148 µB per atom | aip.org |
Advanced Characterization Techniques for Ultrafast Dynamics and Nanoscale Phenomena
The study of iron(II) compounds is being propelled forward by the application of advanced characterization techniques capable of probing phenomena on ultrafast timescales and at the nanoscale. Ultrafast X-ray emission spectroscopy (XES) and X-ray solution scattering (XSS) are powerful tools for tracking the coupled electronic and nuclear structural dynamics that follow photoexcitation. nih.gov These methods provide direct access to the charge and spin state of the iron center, as well as changes in metal-ligand bonding, with femtosecond to picosecond time resolution. nih.gov
Transient absorption spectroscopy is another key technique for characterizing ultrafast spin crossover processes in iron(II) complexes. researchgate.net Studies on single crystals of iron(II)-tris(bipyridine) have revealed instrument-response-limited excited-state absorption and long-lived ground-state bleach, providing insights into the relaxation cascade leading to spin crossover. researchgate.net The combination of femtosecond spectroscopy and electron diffraction allows for the observation of ultrafast Fe-N bond elongation associated with this phenomenon. researchgate.net
At the nanoscale, electron microscopy is providing unprecedented views of the transformation of iron minerals. For instance, the Fe(II)-induced transformation of ferrihydrite into more stable phases like lepidocrocite or goethite has been observed in detail. researchgate.net These studies have shown that lepidocrocite can nucleate as quasi-2D nanosheets just one unit cell thick on the ferrihydrite surface. researchgate.net Such direct observations are crucial for understanding the mass transfer processes, such as dissolution and reprecipitation, that govern these transformations in natural and engineered systems. researchgate.net The unique magnetic properties of iron nanoparticles, including superparamagnetism, are also a subject of intense research, with applications in biomedical fields like magnetic hyperthermia and triggered drug release. nanografi.comnih.gov
Bio-Inspired Systems and Biomimetic Reactivity of Iron(II)
Nature provides a rich blueprint for the design of novel iron-based catalysts and functional materials. The study of bio-inspired and biomimetic systems seeks to understand and replicate the remarkable reactivity of iron-containing enzymes. yale.edu Iron(II) complexes are central to these efforts, with researchers developing synthetic models that mimic the active sites of metalloproteins. yale.eduuu.nl A significant focus is on modeling the 2-His-1-Carboxylate facial triad (B1167595) found in many non-heme iron enzymes, which are involved in a wide range of oxidative transformations. uu.nl
One area of active research is the development of iron(II)-catalyzed biomimetic aerobic oxidation of alcohols and N-heterocycles. nih.govnih.gov These systems draw inspiration from the respiratory chain, utilizing electron-transfer mediators to facilitate the oxidation of substrates by molecular oxygen under mild conditions. nih.govnih.gov Such reactions are of great interest for green chemistry, offering an environmentally friendly alternative to traditional oxidation methods. nih.gov
Furthermore, synthetic iron complexes are being designed to model the reactivity of heme enzymes like cytochrome P450. yale.edu For example, an iron complex of protoporphyrin IX has been shown to oxidize ascorbate (B8700270) in a manner that models the reactivity of ascorbate peroxidase. yale.edu The insights gained from these model systems not only deepen our understanding of biological processes but also guide the development of new catalysts for selective C-H activation and other challenging chemical transformations. nih.gov The stereoselectivity of these biomimetic catalysts is a key aspect of ongoing research, with studies showing that the spin state of the active iron-oxygen species can significantly influence the outcome of oxidation reactions. nih.gov
Examples of Bio-Inspired Iron(II) Systems and Their Reactivity
| Bio-Inspired System | Modeled Enzyme/Process | Observed Reactivity | Reference |
|---|---|---|---|
| Fe(II) complex with electron-transfer mediators | Respiratory Chain | Aerobic oxidation of alcohols | nih.gov |
| Fe(II) complex with hydroquinone/cobalt Schiff base | Respiratory Chain | Aerobic oxidation of N-heterocycles | nih.gov |
| Iron complex of protoporphyrin IX | Ascorbate Peroxidase | Oxidation of ascorbate | yale.edu |
| Fe(PDP) family catalysts | Non-heme iron enzymes | Selective oxidation of C-H and C=C bonds | nih.gov |
Circular Economy Approaches for Iron-Based Materials
The principles of a circular economy, which emphasize waste minimization and resource maximization, are increasingly being applied to the iron and steel industry. mattech-journal.org Given that steel is the most recycled material globally, with approximately 680 million tonnes recycled in 2021, there is a strong foundation for further enhancing circularity. worldsteel.org Future research in this area will focus on developing and implementing highly efficient technologies for recovering iron and other metals from steelmaking residues and low-quality scrap streams. mdpi.comhorizon-europe.gouv.fr
A key challenge is the removal of tramp elements, such as copper, from scrap steel, which can negatively impact the properties of the final product. horizon-europe.gouv.fr Research is exploring methods for impurity removal both before melting, through advanced scrap sorting and preparation, and after melting in the liquid phase. horizon-europe.gouv.fr Additionally, there is a focus on upgrading low-grade iron ores and other iron-bearing materials to make them suitable for use in steel production. horizon-europe.gouv.fr
The recovery of iron from industrial waste streams, such as dusts, slurries, and slag, is another critical aspect of a circular economy. mdpi.comsemanticscholar.org Techniques like briquetting can be used to process powdery ferrous waste, creating by-products that can be reintroduced into the steelmaking process. mdpi.comsemanticscholar.org This not only conserves natural resources like iron ore but also reduces the environmental impact associated with landfilling. mdpi.comresearchgate.net The long-term goal is to move towards zero-waste steel production, where all by-products are valorized and reintegrated into the economic circuit. mattech-journal.orghorizon-europe.gouv.fr
Synergistic Effects in Mixed-Metal and Multi-Component Systems
The exploration of synergistic effects in mixed-metal and multi-component systems containing iron(II) is a promising frontier for catalysis and materials science. Iron-catalyzed multicomponent reactions (MCRs) are a powerful tool in synthetic organic chemistry, allowing for the construction of complex molecules in a single step with high atom economy. researchgate.net Future research will likely focus on expanding the scope of these reactions and developing new catalytic systems that can achieve even greater efficiency and selectivity. researchgate.net
In the realm of materials science, the development of catalysts with multiple active components is a key strategy for enhancing electrochemical performance. For example, a catalyst composed of nitrogen-coordinated iron, iron carbide, and metallic iron nanoparticles embedded in carbon has shown high activity for the oxygen reduction reaction (ORR), a critical process in fuel cells and metal-air batteries. mdpi.com The synergistic interaction between these different iron species is believed to be responsible for the enhanced catalytic activity. mdpi.com
Furthermore, the combination of iron(II) spin-crossover (SCO) properties with other functionalities, such as luminescence, in a single material is an exciting area of research. acs.org A two-dimensional coordination polymer has been synthesized that exhibits both SCO behavior and fluorescence, demonstrating the potential for creating multifunctional materials with synergistic properties. acs.org Understanding and controlling the interplay between different components in these complex systems will be crucial for designing next-generation catalysts and smart materials.
Q & A
Q. How can Iron(II) chloride tetrahydrate be synthesized in the laboratory with minimal oxidation?
Methodological Answer:
- React iron metal (Fe) with hydrochloric acid (HCl) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to Fe³⁺.
- Use excess Fe to ensure complete reaction and filter unreacted metal.
- Concentrate the solution under reduced pressure and crystallize at 4°C to obtain greenish tetrahydrate crystals .
- Confirm purity via titration with potassium permanganate (KMnO₄) to detect residual Fe²⁺ .
Q. What analytical methods are critical for characterizing the purity and stoichiometry of FeCl₂·4H₂O?
Methodological Answer:
- Elemental analysis: Use inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) to quantify Fe²⁺ and Cl⁻ .
- Thermogravimetric analysis (TGA): Determine water content by measuring mass loss upon heating to 110°C (dehydration) and 300°C (anhydrous FeCl₂ formation) .
- X-ray diffraction (XRD): Compare experimental patterns with reference data (e.g., JCPDS) to confirm crystalline structure .
Q. How should FeCl₂·4H₂O be stored to prevent degradation in laboratory settings?
Methodological Answer:
- Store in airtight containers under inert gas (e.g., argon) to avoid oxidation by atmospheric O₂ .
- Keep at 2–8°C in a desiccator to minimize deliquescence and hydrate instability .
Advanced Research Questions
Q. How can neutron diffraction resolve hydrogen bonding networks in FeCl₂·4H₂O?
Methodological Answer:
- Perform neutron diffraction on deuterated crystals to locate hydrogen atoms in the lattice, as done in a 1972 study .
- Refine the disordered water molecule positions using electrostatic energy minimization models .
- Compare results with NMR-derived hydrogen positions to resolve discrepancies in earlier literature .
Q. What role does FeCl₂·4H₂O play in electrocatalytic oxygen evolution reactions (OER)?
Methodological Answer:
Q. How can researchers address contradictions in reported solubility data for FeCl₂·4H₂O?
Methodological Answer:
- Replicate solubility measurements under controlled conditions (e.g., 10°C vs. 100°C) using standardized protocols .
- Cross-reference with literature that accounts for hydration state and ionic strength effects .
- Publish detailed experimental parameters (e.g., solvent purity, equilibration time) to resolve discrepancies .
Q. What experimental strategies mitigate Fe²⁺ oxidation during kinetic studies of FeCl₂·4H₂O in aqueous solutions?
Methodological Answer:
Q. How does FeCl₂·4H₂O compare to FeCl₃ in redox-driven organic syntheses?
Methodological Answer:
- Use FeCl₂·4H₂O as a mild reducing agent in reactions requiring Fe²⁺ (e.g., nitro group reduction), while FeCl₃ acts as an oxidizing agent .
- Compare reaction yields and byproduct profiles under identical conditions to assess selectivity .
- Characterize intermediates via in-situ Raman spectroscopy or EPR to track redox pathways .
Notes for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
